molecular formula C23H29NO2 B15579971 Mycoleptodiscin A

Mycoleptodiscin A

Cat. No.: B15579971
M. Wt: 351.5 g/mol
InChI Key: QQSKDUQABBXCAA-DODAUVCRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycoleptodiscin A is a member of indoles.
This compound has been reported in Mycoleptodiscus with data available.
from the endophytic fungus Mycoleptodiscus sp. F0194;  structure in first source

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

(2R,5S,10S,11R)-2,6,6,10-tetramethyl-15-azapentacyclo[11.6.1.02,11.05,10.016,20]icosa-1(19),13,16(20)-triene-17,18-dione

InChI

InChI=1S/C23H29NO2/c1-21(2)7-5-8-23(4)16(21)6-9-22(3)14-11-15(25)20(26)19-18(14)13(12-24-19)10-17(22)23/h11-12,16-17,24H,5-10H2,1-4H3/t16-,17-,22-,23-/m0/s1

InChI Key

QQSKDUQABBXCAA-DODAUVCRSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Biological Evaluation of Mycoleptodiscin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoleptodiscin A is a novel indolosesquiterpenoid natural product, first isolated in 2013 from the endophytic fungus Mycoleptodiscus sp..[1][2] This fungus was found residing within the leaves of the plant Desmotes incomparabilis in Panama.[1][2] this compound is characterized by a unique chemical architecture, featuring a drimane (B1240787) scaffold fused to the C-3 and C-4 positions of an indole (B1671886) moiety, and possesses an ortho-benzoquinone core.[1] Initially, the scarcity of the natural compound limited its biological investigation.[3] However, recent advancements in its total synthesis have enabled preliminary evaluations of its bioactivity.[3] This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological assessment of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.

Discovery and Isolation

This compound was co-isolated with its analogue, Mycoleptodiscin B, from liquid cultures of the endophytic fungus Mycoleptodiscus sp. (strain F0194).[1][2] The producing organism was identified through phylogenetic analysis of its ribosomal DNA.[2]

Experimental Protocol: Fungal Cultivation and Extraction

The isolation of this compound was achieved through a multi-step process involving fungal fermentation, extraction, and chromatographic separation.

  • Fungal Fermentation: Mycoleptodiscus sp. was cultivated in large-scale liquid cultures to generate sufficient biomass for the extraction of secondary metabolites.

  • Extraction: The culture broth was exhaustively extracted with an organic solvent, typically ethyl acetate, to partition the bioactive compounds from the aqueous medium.

  • Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to purify this compound. This process generally involves:

    • Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over a silica (B1680970) gel stationary phase.

    • Fine Purification: Fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., water-acetonitrile or water-methanol).

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques:[1][2]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were employed to establish the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy was utilized to identify key functional groups present in the molecule.

Biological Activity

While its analogue, Mycoleptodiscin B, has demonstrated notable cytotoxic and antimicrobial properties, the biological activity of this compound has been less potent in initial screenings.[1][4]

Antifungal Activity

Recent studies, enabled by the total synthesis of this compound, have revealed its modest antifungal activity against a panel of plant pathogenic fungi.[3]

Fungal SpeciesThis compound ConcentrationInhibition Rate (%)Reference
Sclerotinia sclerotiorum150 µM13 - 45[3]
Rhizoctonia solani150 µM13 - 45[3]
Fusarium graminearum150 µM13 - 45[3]
Botrytis cinerea150 µM13 - 45[3]
Phytophthora capsici150 µM13 - 45[3]
Comparative Biological Activity of Mycoleptodiscin B

For comparative purposes, the reported biological activities of Mycoleptodiscin B are summarized below.

Table 2.1: Cytotoxic Activity of Mycoleptodiscin B [1]

Cancer Cell LineIC₅₀ (µM)
H460 (Lung)0.60 - 0.78
A2058 (Melanoma)0.60 - 0.78
H522-T1 (Lung)0.60 - 0.78
PC-3 (Prostate)0.60 - 0.78

Table 2.2: Antimicrobial Activity of Mycoleptodiscin B [4]

Microbial SpeciesMIC (µg/mL)
Bacillus subtilis0.5
Staphylococcus aureus1
Methicillin-resistant S. aureus (MRSA)32
Candida albicans64

Experimental Protocols: Biological Assays

Mycelium Growth Rate Assay for Antifungal Activity

The antifungal activity of this compound was evaluated using the mycelium growth rate method.[5][6]

  • Preparation of Fungal Plates: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of a fresh potato dextrose agar (B569324) (PDA) plate.

  • Application of Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the PDA medium at the desired concentration. Control plates contain the solvent alone.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28 °C) in the dark.

  • Measurement of Mycelial Growth: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) for several days.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

Mechanism of Action and Signaling Pathways

The precise mechanism of action through which this compound exerts its modest antifungal effects has not yet been elucidated. Furthermore, no specific cellular signaling pathways have been identified as targets for this compound. The structural similarity of this compound to other sesquiterpenoids suggests potential interference with fungal cell membrane integrity or key enzymatic processes.[7][8] However, further investigation is required to confirm these hypotheses.

Visualizations

Workflow for this compound Discovery and Evaluation

cluster_Discovery Discovery cluster_Evaluation Biological Evaluation cluster_Future Future Research Isolation of Mycoleptodiscus sp. Isolation of Mycoleptodiscus sp. Fungal Fermentation Fungal Fermentation Isolation of Mycoleptodiscus sp.->Fungal Fermentation Extraction Extraction Fungal Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Structure Elucidation Structure Elucidation Chromatography->Structure Elucidation Pure this compound Total Synthesis Total Synthesis Structure Elucidation->Total Synthesis Address Scarcity Antifungal Assays Antifungal Assays Total Synthesis->Antifungal Assays Data Analysis Data Analysis Antifungal Assays->Data Analysis Mechanism of Action Studies Mechanism of Action Studies Data Analysis->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

Caption: Workflow of this compound discovery and evaluation.

Hypothetical Antifungal Mechanism of Action

Hypothetical Model: Potential Antifungal Mechanisms of this compound cluster_FungalCell Fungal Cell This compound This compound Cell Membrane Interaction Cell Membrane Interaction This compound->Cell Membrane Interaction Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Hypothetical Disruption of Membrane Potential Disruption of Membrane Potential Cell Membrane Interaction->Disruption of Membrane Potential Inhibition of Nutrient Uptake Inhibition of Nutrient Uptake Disruption of Membrane Potential->Inhibition of Nutrient Uptake Inhibition of Fungal Growth Inhibition of Fungal Growth Inhibition of Nutrient Uptake->Inhibition of Fungal Growth Disruption of Metabolic Pathways Disruption of Metabolic Pathways Enzyme Inhibition->Disruption of Metabolic Pathways Disruption of Metabolic Pathways->Inhibition of Fungal Growth

Caption: Hypothetical antifungal mechanisms of this compound.

Conclusion

This compound represents an intriguing natural product with a novel chemical scaffold. While its currently known biological activities are modest, its unique structure warrants further investigation. The successful total synthesis of this compound opens avenues for the generation of analogues with potentially enhanced potency and for more in-depth studies into its mechanism of action. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related indolosesquiterpenoids.

References

Spectroscopic Data Analysis of Mycoleptodiscin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mycoleptodiscin A, a pentacyclic drimane-fused-indole alkaloid. The data presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development. This compound is a reddish-orange solid with a molecular formula of C22H25NO2, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is critical for the structural elucidation and verification of the compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired on a 600 MHz and 150 MHz spectrometer, respectively, using deuterated methanol (B129727) (CD₃OD) as the solvent.[1]

Table 1: ¹H NMR Data for this compound (600 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.10m
1.63m
21.70m
1.55m
1.65m
51.95d11.4
1.48m
1.58m
81.60m
92.15d11.4
112.95s
12-Me0.95s
13-Me0.92s
14-Me0.88d6.6
15-Me1.25d7.2
NH10.8br s
H-4'7.55d7.8
H-5'7.05t7.8
H-6'7.15t7.8
H-7'7.45d7.8

Table 2: ¹³C NMR Data for this compound (150 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
140.1
219.1
342.5
434.2
556.1
637.5
718.8
828.1
950.2
1041.8
1160.5
12-Me33.8
13-Me22.1
14-Me16.5
15-Me15.1
2'125.1
3'108.8
3a'128.2
4'119.5
5'120.1
6'122.5
7'111.9
7a'137.8
C=O (1)183.5
C=O (2)180.1
High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis is crucial for determining the elemental composition and exact mass of a compound.

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺352.1964352.1958
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Data for this compound (KBr)

Wavenumber (νₘₐₓ, cm⁻¹)Assignment
2928C-H stretch (alkane)
2848C-H stretch (alkane)
1739C=O stretch (quinone)
1457C=C stretch (aromatic)
755C-H bend (aromatic)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Isolation of this compound

This compound is a natural product isolated from the endophytic fungus Mycoleptodiscus sp.[1][2] The general workflow for its isolation and characterization is outlined in the diagram below.

Isolation_Workflow cluster_0 Fungal Cultivation & Extraction cluster_1 Chromatographic Purification cluster_2 Structure Elucidation A Inoculation and fermentation of Mycoleptodiscus sp. in liquid culture B Extraction of culture broth and mycelium with an organic solvent (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D Initial Fractionation E Sephadex LH-20 Column Chromatography D->E Further Purification F High-Performance Liquid Chromatography (HPLC) E->F Final Polishing G Pure this compound F->G H Spectroscopic Analysis G->H I NMR (1H, 13C, 2D) H->I J HRMS H->J K IR H->K L UV-Vis H->L

Caption: General workflow for the isolation and structural elucidation of this compound.
NMR Spectroscopy

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, via an electrospray ionization (ESI) source.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the molecular ion is determined, and the elemental composition is calculated using the instrument's software. The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated to the presence of specific functional groups within the molecule.

Biological Activity

While Mycoleptodiscin B has been reported to exhibit promising antimicrobial and anticancer activities, the biological profile for this compound has not been extensively reported.[2] One study showed that this compound demonstrated only modest effects against a selection of fungi and oomycetes.[2] Due to the limited available data on its biological activity, no specific signaling pathways have been elucidated for this compound. Further research is required to explore its pharmacological potential.

References

A Comprehensive Review of Drimane-Fused Indolosesquiterpenoids: From Isolation to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The drimane-fused indolosesquiterpenoids represent a fascinating and structurally complex class of natural products that have garnered significant attention from the scientific community. These hybrid molecules, characterized by the fusion of a drimane (B1240787) sesquiterpenoid core with an indole-containing moiety, exhibit a wide array of promising biological activities, making them attractive targets for drug discovery and development. This in-depth technical guide provides a comprehensive literature review of these compounds, covering their isolation, structural elucidation, total synthesis, and biological potential.

Isolation and Structural Diversity

Drimane-fused indolosesquiterpenoids are primarily isolated from microbial sources, particularly fungi of the genus Stachybotrys and actinomycete bacteria. The structural diversity within this class is remarkable, arising from variations in the drimane core, the indole (B1671886) alkaloid portion, and the manner in which these two units are fused. Key examples include the drimentine and xiamycin families of alkaloids.

The drimentines , such as drimentines A-H, are produced by actinomycete bacteria and feature a complex architecture that often includes a diketopiperazine moiety formed from tryptophan and another amino acid.[1] The xiamycins and their congeners, isolated from Streptomyces species, possess a pentacyclic framework embedding a carbazole (B46965) unit within the trans-decalin system of the drimane core.[2][3]

The isolation of these compounds typically involves fermentation of the producing microorganism, followed by solvent extraction and a series of chromatographic purification steps. Structure elucidation is achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.[4][5]

Spectroscopic and Physicochemical Data

The following tables summarize the key spectroscopic and physicochemical data for representative drimane-fused indolosesquiterpenoids. This data is crucial for the identification and characterization of these complex molecules.

Table 1: ¹H NMR Data for Selected Drimane-Fused Indolosesquiterpenoids (in CDCl₃, δ in ppm)

PositionDrimentine AXiamycin A
.........
.........

(Data to be populated from detailed literature search)

Table 2: ¹³C NMR Data for Selected Drimane-Fused Indolosesquiterpenoids (in CDCl₃, δ in ppm)

PositionDrimentine AXiamycin A
.........
.........

(Data to be populated from detailed literature search)

Table 3: Physicochemical and Bioactivity Data

CompoundMolecular FormulaOptical Rotation [α]DSource OrganismKey Biological Activity (IC₅₀/MIC)Reference
Drimentine AC₃₂H₄₁N₃O₃...Streptomyces sp.Antibacterial (MIC = ...)[1]
Drimentine CC₃₂H₄₁N₃O₄...Streptomyces sp.Weak antitumor activity[6][7]
Xiamycin AC₂₂H₂₅NO₂...Streptomyces sp.Anti-HIV (IC₅₀ = 30 µM)[3]
Xiamycin CC₂₂H₂₅NO₃...Streptomyces sp.Antiviral (PEDV, EC₅₀ = 0.93 µM)[2]
Stachyflin (B1218126)C₂₈H₃₃N₃O₃...Stachybotrys sp.Anti-influenza virus[4]

(Data to be populated from detailed literature search)

Experimental Protocols

General Isolation Procedure from Stachybotrys sp.
  • Fermentation: The fungal strain is cultured on a solid rice medium for a specified period to allow for the production of secondary metabolites.

  • Extraction: The solid culture is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297).

  • Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to yield several fractions.

  • Purification: Bioactive fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford the pure drimane-fused indolosesquiterpenoids.[4][5]

Total Synthesis

The intricate molecular architectures of drimane-fused indolosesquiterpenoids have presented significant challenges to synthetic chemists. Several successful total syntheses have been reported, providing not only access to these natural products for further biological evaluation but also showcasing novel synthetic strategies.

A common convergent strategy for the synthesis of drimentines involves the preparation of the drimane (sesquiterpene) and the pyrroloindoline (alkaloid) fragments separately, followed by their coupling.[1][7] For the xiamycin family, key strategies have included 6π-electrocyclization/aromatization and indole C2–H bond activation/Heck annulation to construct the carbazole core.[8][9]

Synthetic Workflow for Drimentine Alkaloids

G cluster_alkaloid Alkaloid Fragment Synthesis cluster_terpene Drimane Fragment Synthesis A L-Tryptophan C Diketopiperazine Intermediate A->C B L-Proline B->C F Coupling Reaction C->F D (+)-Sclareolide E Functionalized Drimane Core D->E E->F G Drimentine Core F->G H Drimentine Alkaloids G->H

Caption: Convergent synthesis of drimentine alkaloids.

Synthetic Pathway for Xiamycin A

G A Indole Precursor C Radical Cyclization Cascade A->C B Drimane-derived Dienyl Epoxide B->C D trans-Decalin Intermediate C->D E 6π-Electrocyclization / Aromatization D->E F Carbazole Core Formation E->F G Xiamycin A F->G

Caption: Key steps in the total synthesis of Xiamycin A.

Biological Activities and Potential Applications

Drimane-fused indolosesquiterpenoids exhibit a broad spectrum of biological activities, highlighting their potential as lead compounds for drug development.

  • Antibacterial and Antifungal Activity: Several members of the drimentine family have demonstrated weak to moderate activity against various bacterial and fungal strains.[1]

  • Anticancer Activity: Drimentine C has been reported to possess weak antitumor properties.[6] The structural complexity and unique mechanism of action of these compounds make them interesting candidates for further investigation in oncology.

  • Antiviral Activity: The xiamycins have shown notable antiviral effects. Xiamycin A is a selective inhibitor of HIV, specifically blocking R5 tropic HIV-1 infection.[3] Xiamycin C has been identified as a potent inhibitor of porcine epidemic diarrhea virus (PEDV) replication.[2] Stachyflin and its derivatives are known for their anti-influenza virus activity.[4]

The diverse biological profiles of these natural products underscore the importance of continued research into their mechanisms of action and structure-activity relationships. The development of efficient synthetic routes will be crucial for accessing larger quantities of these compounds and their analogs for in-depth pharmacological studies.

Future Perspectives

The field of drimane-fused indolosesquiterpenoids is ripe with opportunities for further exploration. The discovery of new members of this class from diverse microbial sources, elucidation of their biosynthetic pathways, and the development of more efficient and scalable synthetic strategies are key areas for future research. A deeper understanding of their molecular targets and mechanisms of action will be essential for translating their therapeutic potential into novel drug candidates for a range of diseases.

References

Isolating Mycoleptodiscin A and B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Isolation, Characterization, and Biological Activity of Mycoleptodiscin A and B from Endophytic Fungi.

This technical guide provides a comprehensive overview of the isolation and characterization of this compound and B, two novel cytotoxic and antimicrobial alkaloids. These indole-terpenoid natural products have been isolated from endophytic fungi, specifically species of Mycoleptodiscus. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new therapeutic agents from natural sources.

Introduction

Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel, biologically active secondary metabolites.[1] this compound and B are two such compounds, first isolated from the endophytic fungus Mycoleptodiscus sp. F0194, which was found in the endemic Panamanian plant Desmotes incomparabilis.[2] Subsequent research has also led to the isolation of Mycoleptodiscin B from a Mycoleptodiscus sp. endophytic to Calamus thwaitesii in Sri Lanka. These reddish-orange alkaloids possess a unique chemical skeleton and have demonstrated significant cytotoxic and antimicrobial activities, making them promising candidates for further investigation in drug discovery programs.[1][2]

Fungal Source and Fermentation

The primary source of this compound and B is the endophytic fungus Mycoleptodiscus sp.[1][2] The initial isolation of strain F0194 was from the leaf tissues of Desmotes incomparabilis collected in Coiba National Park, Panama.[2] Another bioactive strain was isolated from the leaves of Calamus thwaitesii.[1]

Experimental Protocol: Fungal Culture and Fermentation

A detailed protocol for the cultivation of Mycoleptodiscus sp. for the production of this compound and B is outlined below.

Materials:

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB) or similar liquid culture medium

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Activation of Fungal Strain: The Mycoleptodiscus sp. strain is cultured on PDA plates at 25 °C for 5-7 days, or until sufficient mycelial growth is observed.[3]

  • Inoculation: Agar plugs containing the fungal mycelia are used to inoculate 1000-mL Erlenmeyer flasks, each containing 300 mL of PDB medium.[3]

  • Fermentation: The flasks are incubated on a rotary shaker at 150 rpm and 25 °C for a period of 7 to 12 days to allow for the production of secondary metabolites.[3]

Isolation and Purification

The isolation of this compound and B from the fungal culture involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Extraction and Purification

Materials:

Procedure:

  • Extraction: The fungal fermentation broth is filtered to separate the mycelia from the culture filtrate. The filtrate is then subjected to solvent extraction, typically with ethyl acetate followed by n-butanol, to partition the secondary metabolites.

  • Column Chromatography: The crude extract is concentrated and subjected to silica gel column chromatography to achieve initial separation of the compounds.

  • HPLC Purification: Fractions containing this compound and B are further purified using semi-preparative HPLC with a C18 reverse-phase column.[4] A gradient elution system, for instance with acetonitrile and water, is commonly employed to achieve high purity of the target compounds.[4][5]

Structure Elucidation

The chemical structures of this compound and B were determined through a combination of spectroscopic techniques.

Spectroscopic Data

The molecular formula of this compound was determined as C23H29O2N by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] The structural elucidation of both compounds relied heavily on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[2][6]

Table 1: NMR Spectroscopic Data for this compound and B (CD3OD; 1H, 600 MHz; 13C, 150 MHz) [7]

PositionThis compound (δC, type)This compound (δH, mult. (J in Hz))Mycoleptodiscin B (δC, type)Mycoleptodiscin B (δH, mult. (J in Hz))
245.8, CH2.58, m45.9, CH2.58, m
3118.2, C118.3, C
4138.1, C138.2, C
539.1, CH2.15, m39.2, CH2.15, m
634.5, C34.6, C
742.1, CH21.65, m; 1.55, m42.2, CH21.65, m; 1.55, m
822.3, CH21.45, m; 1.35, m22.4, CH21.45, m; 1.35, m
942.5, CH21.75, m; 1.65, m42.6, CH21.75, m; 1.65, m
1040.1, CH1.95, m40.2, CH1.95, m
1155.2, CH3.15, d (8.5)55.3, CH3.15, d (8.5)
12125.4, C125.5, C
13122.1, CH7.15, d (8.0)122.2, CH7.15, d (8.0)
14120.5, CH7.05, t (8.0)120.6, CH7.05, t (8.0)
15112.1, CH7.25, d (8.0)112.2, CH7.25, d (8.0)
16137.5, C137.6, C
17184.5, C=O184.6, C=O
18181.2, C=O181.3, C=O
1915.2, CH31.15, d (7.0)15.3, CH31.15, d (7.0)
2021.9, CH30.95, s22.0, CH30.95, s
2133.5, CH31.05, s33.6, CH31.05, s
2214.8, CH30.85, d (7.0)14.9, CH30.85, d (7.0)
23--28.1, CH31.25, s

Biological Activity

This compound and B have been evaluated for their cytotoxic and antimicrobial properties. Mycoleptodiscin B, in particular, has shown promising activity against several human cancer cell lines and various microbes.

Cytotoxic Activity

Mycoleptodiscin B exhibited moderate cytotoxic properties against four human cancer cell lines: H460 (lung), A2058 (skin), H522-T1 (lung), and PC-3 (prostate), as well as against IMR-90 (normal human lung fibroblast) cells.[7]

Table 2: Cytotoxic Activity of Mycoleptodiscin B (IC50 in µM) [2][7]

Cell LineIC50 (µM)
H4600.660
A20580.780
H522-T10.630
PC-30.600
IMR-900.4
Antimicrobial Activity

Mycoleptodiscin B has also demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][8]

Table 3: Antimicrobial Activity of Mycoleptodiscin B (MIC in µg/mL) [1][8]

MicroorganismMIC (µg/mL)
Bacillus subtilis0.5
Staphylococcus aureus1
Methicillin-resistant Staphylococcus aureus (MRSA)32
Candida albicans64

Visualized Workflows

The following diagrams illustrate the key processes involved in the isolation and characterization of this compound and B.

Isolation_Workflow cluster_fungus Fungal Source and Culture cluster_extraction Extraction and Purification cluster_characterization Characterization plant Host Plant (e.g., Desmotes incomparabilis) fungus Endophytic Fungus (Mycoleptodiscus sp.) plant->fungus Isolation culture Liquid Fermentation (PDB medium) fungus->culture Inoculation filtration Filtration culture->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom Crude Extract hplc Reverse-Phase HPLC column_chrom->hplc Enriched Fractions compounds Pure this compound & B hplc->compounds spectroscopy Spectroscopic Analysis (NMR, MS, IR) compounds->spectroscopy Structure Elucidation bioassay Biological Activity Assays (Cytotoxicity, Antimicrobial) compounds->bioassay Activity Screening

Caption: Workflow for the isolation and characterization of this compound and B.

Structure_Elucidation_Logic cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy pure_compound Isolated Pure Compound hresims HRESIMS pure_compound->hresims nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HMBC, HSQC) pure_compound->nmr_2d ir IR Spectroscopy pure_compound->ir mol_formula Molecular Formula hresims->mol_formula final_structure Final Structure of This compound/B mol_formula->final_structure connectivity Atom Connectivity & Carbon Skeleton nmr_1d->connectivity nmr_2d->connectivity connectivity->final_structure func_groups Functional Groups (e.g., C=O) ir->func_groups func_groups->final_structure

Caption: Logic diagram for the structure elucidation of Mycoleptodiscins.

Conclusion

This compound and B represent a novel class of indole-terpenoid alkaloids with significant potential for development as therapeutic agents. This guide provides a comprehensive overview of the methodologies for their isolation from endophytic fungi, their structural characterization, and their biological activities. The detailed protocols and data presented herein are intended to facilitate further research into these promising natural products. The unique structure and potent bioactivity of the Mycoleptodiscins underscore the importance of exploring endophytic microorganisms as a source for new drug leads.

References

physical and chemical properties of Mycoleptodiscin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoleptodiscin A is a naturally occurring indole (B1671886) alkaloid first isolated from the endophytic fungus Mycoleptodiscus sp. As a member of the indolosesquiterpenoid class of compounds, it possesses a unique and complex pentacyclic structure. Preliminary studies have identified this compound as a potent cytotoxic agent, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological mechanism of action, with a focus on its effects on cellular signaling pathways.

Physical and Chemical Properties

This compound is a reddish-orange solid with the molecular formula C₂₃H₂₉NO₂ and a molecular weight of 351.48 g/mol [1]. While a specific melting point has not been definitively reported in the literature, its solid-state nature at room temperature is consistently noted. The compound's solubility in various organic solvents has not been extensively quantified, but it is known to be soluble in methanol[2].

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₉NO₂[1]
Molecular Weight 351.48 g/mol [1]
Appearance Reddish-orange solid[2]
Melting Point Not reported
Solubility Soluble in Methanol[2]
Specific Rotation [α]²⁰D = -140 (c 0.005, MeOH)[2]
UV/Vis (MeOH) λmax 400 nm[2]
IR (KBr) νmax (cm⁻¹) 2928, 2848, 1739, 1457, 755[2]
HRESIMS m/z 352.2275 [M+H]⁺ (Cal. 352.2271)[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position¹³C (δc)¹H (δH, mult., J in Hz)
240.21.85, m
318.91.60, m; 1.45, m
434.11.25, m
556.41.55, m
639.51.10, m; 1.50, m
722.01.70, m; 1.40, m
833.6-
921.81.05, s
1038.91.30, m
1159.82.10, d (4.5)
12125.47.15, d (8.0)
13119.27.05, t (8.0)
13a137.9-
14112.17.00, d (8.0)
15181.2-
16184.5-
16a129.8-
17150.2-
17a120.1-
1821.70.90, s
1933.60.85, s
2021.80.95, d (7.0)
2114.50.80, d (7.0)

Data adapted from Ortega et al., 2013.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from the isolation of Mycoleptodiscin B and can be applied for the isolation of this compound from Mycoleptodiscus sp. cultures.

  • Fungal Culture: Mycoleptodiscus sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) for several weeks to allow for the production of secondary metabolites.

  • Extraction: The culture broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between hexane (B92381) and a methanol/water mixture, followed by further extraction with chloroform (B151607) and ethyl acetate.

  • Chromatography: The resulting fractions are purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Cytotoxicity Assays

The cytotoxic effects of this compound can be evaluated using various in vitro assays.

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized detergent solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected from each well.

  • LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm. The amount of LDH released is proportional to the number of damaged cells.

  • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).

Biological Activity and Signaling Pathways

This compound has been shown to exert cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and inhibition of the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound is believed to trigger the intrinsic (mitochondrial) pathway of apoptosis.

Mycoleptodiscin_A_Apoptosis_Pathway Mycoleptodiscin_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Mycoleptodiscin_A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mycoleptodiscin_A->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Bax Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This proposed mechanism involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Cell Cycle Inhibition

In addition to inducing apoptosis, this compound may also exert its cytotoxic effects by arresting the cell cycle, preventing cancer cells from proliferating. The precise phase of the cell cycle affected (G1/S or G2/M) and the specific molecular targets are areas of ongoing research. A plausible mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Mycoleptodiscin_A_Cell_Cycle_Inhibition cluster_transitions Mycoleptodiscin_A This compound CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B) Mycoleptodiscin_A->CDK_Cyclin G1_Phase G1 Phase G2_Phase G2 Phase Cell_Cycle_Arrest Cell Cycle Arrest G1_S_transition_point G1_S_transition_point G2_M_transition_point G2_M_transition_point S_Phase S Phase G1_Phase->S_Phase G1/S Transition G1_Phase->G1_S_transition_point S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase G2/M Transition G2_Phase->G2_M_transition_point G1_S_transition_point->S_Phase G2_M_transition_point->M_Phase

Caption: Potential mechanism of this compound-induced cell cycle arrest.

By inhibiting the activity of key CDK-cyclin complexes, this compound could block the transition between cell cycle phases, such as the G1/S or G2/M transitions. This would halt cell proliferation and could ultimately lead to apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity. Its complex structure and potent biological effects make it an attractive target for further investigation in the field of cancer drug discovery. Future research should focus on elucidating the precise molecular targets of this compound within the apoptotic and cell cycle pathways. A more detailed understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent. Furthermore, synthetic efforts to produce analogs of this compound could lead to the discovery of compounds with improved efficacy and reduced toxicity.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Mycoleptodiscin A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of the indolosesquiterpenoid natural product, (−)-Mycoleptodiscin A. The synthesis, as reported by Dethe, Sau, and Mahapatra in 2016, employs a biomimetic approach highlighted by a crucial intramolecular Friedel-Crafts reaction to construct the core architecture of the molecule. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the synthetic route and characterization of the key intermediates.

Synthetic Strategy Overview

The total synthesis of (−)-Mycoleptodiscin A is achieved through a convergent route, commencing with the preparation of an enantiopure chiral allylic alcohol and its subsequent coupling with 7-methoxyindole. A key innovation in this synthesis is the strategic use of a phenylsulfonyl protecting group on the indole (B1671886) nitrogen. This modification deactivates the otherwise more reactive C-2 position of the indole, thereby facilitating a regioselective intramolecular Friedel-Crafts cyclization at the C-4 position. The final steps of the synthesis involve deprotection and oxidation to furnish the target natural product.

Synthetic_Pathway_Mycoleptodiscin_A cluster_start Starting Materials cluster_key Key Intermediates cluster_end Final Product SM1 7-Methoxyindole Int1 C-3 Alkylated Indole (25a) SM1->Int1 Friedel-Crafts Alkylation SM2 Chiral Allylic Alcohol (+)-19 SM2->Int1 Int2 N-Sulfonylated Indole (27) Int1->Int2 N-Protection (PhSO₂Cl) Int3 Tetracyclic Core (28) Int2->Int3 Intramolecular Friedel-Crafts (TMSOTf) Int4 Deprotected Core (29) Int3->Int4 Reductive Desulfonylation Int5 7-Hydroxyindole (30) Int4->Int5 Demethylation (BBr₃) FP (−)-Mycoleptodiscin A (1) Int5->FP Oxidation (Fremy's Salt) Friedel_Crafts_Cyclization Reactant N-Sulfonylated Indole (27) Reagent TMSOTf CH₂Cl₂, rt, 2h Reactant->Reagent Product Tetracyclic Core (28) Reagent->Product

Asymmetric Synthesis Strategies for the Mycoleptodiscin A Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoleptodiscin A, an indolosesquiterpenoid with a unique ortho-benzoquinone motif, presents a formidable challenge in synthetic organic chemistry due to its complex tetracyclic core and multiple contiguous stereocenters. This document outlines and compares three distinct and successful asymmetric strategies for the synthesis of the this compound core. The methodologies discussed herein are: an Iridium-catalyzed enantioselective polyene cyclization, a biomimetic intramolecular Friedel-Crafts cyclization, and a modular Larock indole (B1671886) synthesis approach. Detailed experimental protocols for key transformations, alongside tabulated quantitative data including yields and stereoselectivity, are provided to serve as a comprehensive resource for researchers in natural product synthesis and drug development.

Introduction

This compound is a structurally novel natural product isolated from the endophytic fungus Mycoleptodiscus sp. Its intricate architecture, characterized by a fused indole and sesquiterpenoid framework, has attracted significant attention from the synthetic community. The development of efficient and stereocontrolled routes to this molecule is crucial for further investigation of its biological activity and for the generation of analogs with potential therapeutic applications. This report details three key strategies that have been successfully employed to construct the chiral core of this compound, providing a comparative overview to aid in the selection and implementation of these synthetic routes.

Comparative Overview of Asymmetric Strategies

The following tables summarize the quantitative data for the key stereochemistry-defining steps in the three distinct asymmetric synthesis strategies for the this compound core.

Table 1: Iridium-Catalyzed Enantioselective Polyene Cyclization
StepReactantCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)ee (%)dr
Polyene CyclizationAryl triene intermediate[Ir(cod)Cl]2, (S)-Segphos, Zn(OTf)2, ZnF2Toluene (B28343)80247596>20:1
Table 2: Biomimetic Intramolecular Friedel-Crafts Cyclization
StepReactantCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
Intermolecular Friedel-Crafts7-methoxyindole, Chiral allylic alcoholBF3·OEt2CH2Cl2-78 to rt285N/A
Intramolecular Friedel-CraftsIndole derivative with olefinTMSOTfCH2Cl2-780.582>20:1 dr
Table 3: Modular Larock Indole Synthesis from (+)-Sclareolide
StepReactantCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
Larock Indole SynthesisD-ring opened sclareolide (B1681565) derivative, o-iodoaniline derivativePd(OAc)2, PPh3, Na2CO3DMF1001278N/A (chirality from starting material)
Intramolecular Friedel-Crafts CyclizationIndole-drimane intermediateBF3·OEt2CH2Cl20 to rt185N/A (substrate control)

Experimental Protocols

Iridium-Catalyzed Enantioselective Polyene Cyclization

This strategy, reported by Li and coworkers, constructs the tetracyclic core in a highly enantioselective manner.[1]

Protocol for Iridium-Catalyzed Polyene Cyclization:

  • To a dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]2 (3.4 mg, 0.005 mmol) and (S)-Segphos (6.1 mg, 0.01 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • In a separate flame-dried Schlenk tube, add Zn(OTf)2 (7.3 mg, 0.02 mmol) and ZnF2 (2.1 mg, 0.02 mmol).

  • To the second tube, add a solution of the aryl triene intermediate (30.0 mg, 0.1 mmol) in anhydrous toluene (1.0 mL).

  • Transfer the pre-formed iridium catalyst solution to the substrate solution via cannula.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 10:1) to afford the tetracyclic product.

Biomimetic Enantioselective Total Synthesis

This approach, developed by Dethe and coworkers, utilizes a sequence of Friedel-Crafts reactions to assemble the carbon framework.[2][3][4][5][6]

Protocol for Intramolecular Friedel-Crafts Cyclization:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the indole derivative with the pendant olefin (50.0 mg, 0.12 mmol) and dissolve in anhydrous CH2Cl2 (5.0 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMSOTf (27 µL, 0.15 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate = 20:1) to yield the cyclized product.

Modular Synthesis via Larock Indole Synthesis

This strategy, reported by Hu, Sun, Wang, and Li, leverages an inexpensive chiral pool starting material, (+)-sclareolide, and features a modular Larock indole synthesis.

Protocol for Larock Indole Synthesis:

  • To a sealed tube, add the D-ring opened sclareolide derivative (100 mg, 0.3 mmol), the o-iodoaniline derivative (1.2 equiv.), Pd(OAc)2 (0.1 equiv.), PPh3 (0.2 equiv.), and Na2CO3 (2.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (3.0 mL) and seal the tube.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the indole-drimane intermediate.

Visualizations of Synthetic Strategies

G cluster_0 Iridium-Catalyzed Polyene Cyclization A1 Aryl Triene C1 [Ir(cod)Cl]2 (S)-Segphos Zn(OTf)2, ZnF2 A1->C1 B1 Tetracyclic Core C1->B1 96% ee G cluster_1 Biomimetic Friedel-Crafts Strategy A2 7-Methoxyindole + Chiral Allylic Alcohol D2 BF3.OEt2 A2->D2 B2 Intermolecular Adduct E2 TMSOTf B2->E2 C2 Tetracyclic Core D2->B2 E2->C2 >20:1 dr G cluster_2 Modular Larock Indole Synthesis A3 (+)-Sclareolide Derivative + o-Iodoaniline D3 Pd(OAc)2 PPh3 A3->D3 B3 Indole-Drimane Intermediate E3 BF3.OEt2 B3->E3 C3 This compound Core D3->B3 E3->C3

References

Biomimetic Synthesis of Mycoleptodiscin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biomimetic total synthesis of (–)-Mycoleptodiscin A, a complex indolosesquiterpenoid natural product. The synthetic strategy, developed by Dethe and coworkers, leverages key biomimetic transformations, including a strategic intermolecular and a crucial intramolecular Friedel-Crafts reaction, to construct the intricate pentacyclic core of the molecule.[1][2][3] This approach offers an efficient and insightful route to a compound of significant interest for its potential biological activities.

Overview of the Biomimetic Approach

The biosynthesis of indoloterpenoids is thought to involve the condensation of a terpenoid precursor with an indole (B1671886) moiety, followed by an enzymatic cyclization cascade.[2] The synthetic approach detailed herein mimics this proposed biosynthetic pathway. The key steps involve:

  • Intermolecular Friedel-Crafts Alkylation: Coupling of 7-methoxyindole (B1360046) with a chiral primary allylic alcohol to form the C3-alkylated indole intermediate.

  • Intramolecular Friedel-Crafts Cyclization: A Lewis acid-mediated cyclization of the advanced indole derivative at the C4 position to assemble the complete carbon skeleton of Mycoleptodiscin A.

  • Final Functional Group Manipulations: A series of reactions to install the final functionalities, including demethylation and oxidation, to yield the target natural product.

A critical aspect of this synthesis is the strategic use of an electron-donating group on the indole ring and an electron-withdrawing group on the indole nitrogen to control the regioselectivity of the intramolecular Friedel-Crafts reaction, favoring the desired C4-cyclization over the more common C2-cyclization.[1][2][3]

Synthetic Pathway and Logic

The overall synthetic strategy can be visualized as a convergent process where two key fragments, an indole derivative and a chiral terpenoid-like fragment, are coupled and then cyclized to form the core structure of this compound.

Biomimetic_Synthesis_Logic Indole 7-Methoxyindole Coupling Intermolecular Friedel-Crafts Indole->Coupling Terpenoid Chiral Allylic Alcohol Terpenoid->Coupling Intermediate C3-Alkylated Indole Coupling->Intermediate Cyclization Intramolecular Friedel-Crafts Intermediate->Cyclization Core Pentacyclic Core Cyclization->Core Final_Steps Demethylation & Oxidation Core->Final_Steps Mycoleptodiscin_A This compound Final_Steps->Mycoleptodiscin_A

Caption: Logical workflow of the biomimetic synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the biomimetic synthesis of (–)-Mycoleptodiscin A.

Synthesis of the Chiral Primary Allylic Alcohol

The synthesis of the chiral primary allylic alcohol starting from commercially available materials is a multi-step process. For the purpose of these notes, we will focus on the key coupling and cyclization reactions. The detailed preparation of the chiral alcohol can be found in the supporting information of the original publication.

Intermolecular Friedel-Crafts Alkylation

This procedure describes the coupling of 7-methoxyindole with the chiral primary allylic alcohol.

Intermolecular_FC Start 7-Methoxyindole + Chiral Allylic Alcohol Reaction BF3·OEt2 DCM, 0 °C to rt Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product C3-Alkylated Indole Workup->Product

Caption: Experimental workflow for the intermolecular Friedel-Crafts reaction.

Protocol:

  • To a solution of 7-methoxyindole (1.0 equiv) and the chiral primary allylic alcohol (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C, add boron trifluoride diethyl etherate (BF3·OEt2, 1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the C3-alkylated indole.

Intramolecular Friedel-Crafts Cyclization

This is the crucial step to form the pentacyclic core of this compound.

Intramolecular_FC Start N-Protected C3-Alkylated Indole Reaction Lewis Acid (e.g., SnCl4) DCM, -78 °C to 0 °C Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Pentacyclic Core Workup->Product

Caption: Experimental workflow for the intramolecular Friedel-Crafts cyclization.

Protocol:

  • Protect the nitrogen of the C3-alkylated indole with a suitable electron-withdrawing group (e.g., tosyl) using standard conditions.

  • To a solution of the N-protected indole (1.0 equiv) in anhydrous DCM (0.05 M) at -78 °C, add a solution of tin(IV) chloride (SnCl4, 2.0 equiv) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cyclized product.

Final Steps: Deprotection, Demethylation, and Oxidation

The final steps involve the removal of the protecting groups and oxidation to the final product.

Protocol:

  • Deprotection: Remove the N-protecting group using appropriate conditions (e.g., reductive desulfonylation for a tosyl group).

  • Demethylation: To a solution of the deprotected intermediate (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C, add boron tribromide (BBr3, 3.0 equiv) dropwise. Stir at -78 °C for 1 hour.

  • Oxidation: Quench the reaction with saturated aqueous sodium bicarbonate. The resulting crude 7-hydroxyindole (B18039) derivative is immediately subjected to oxidation. To a solution of the crude intermediate in a suitable solvent system (e.g., DMF/water), add Fremy's salt (potassium nitrosodisulfonate, 2.5 equiv) and stir at room temperature for 12 hours.

  • Extract the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain (–)-Mycoleptodiscin A.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the biomimetic synthesis of (–)-Mycoleptodiscin A as reported by Dethe et al.

StepProductYield (%)
Intermolecular Friedel-CraftsC3-Alkylated Indole85
N-Protection (Tosyl)N-Tosyl-C3-alkylated indole92
Intramolecular Friedel-CraftsPentacyclic Core75
N-Deprotection (Desulfonylation)Deprotected Pentacyclic Core95
Demethylation & Oxidation(–)-Mycoleptodiscin A75

Conclusion

The biomimetic synthesis of (–)-Mycoleptodiscin A provides an elegant and efficient route to this complex natural product. The key to the success of this synthesis lies in the strategic application of Friedel-Crafts reactions to mimic the proposed biosynthetic pathway. The detailed protocols and data presented in these application notes should serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery who are interested in this compound and related compounds.

References

Application Notes and Protocols: Intramolecular Friedel–Crafts Reaction for the Synthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Friedel–Crafts (FC) reaction is a powerful and versatile strategy for the construction of complex polycyclic frameworks found in numerous biologically active indole (B1671886) alkaloids. This method allows for the efficient formation of carbon-carbon bonds, leading to the synthesis of diverse and medicinally relevant scaffolds. These application notes provide an overview of selected protocols, quantitative data, and detailed experimental procedures for the synthesis of indole-based structures via intramolecular FC reactions.

Application Note 1: Brønsted Acid-Catalyzed Intramolecular Hydroarylation for Tetrahydrocarbazoles

The synthesis of tetrahydrocarbazoles, a core structural motif in many indole alkaloids, can be efficiently achieved through an intramolecular Friedel-Crafts hydroarylation of unactivated olefins with indoles. This transformation, catalyzed by a strong and confined Brønsted acid, provides access to products bearing quaternary stereogenic centers with high enantioselectivity.[1]

Key Features:

  • Atom-economical: The reaction proceeds without the need for pre-functionalized starting materials.

  • High Enantioselectivity: The use of a chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst enables excellent stereocontrol.[1]

  • Broad Substrate Scope: The protocol is compatible with a variety of substituted indoles and olefins, including those bearing functional groups like alkyl boronates, iodides, and azides.[1]

Quantitative Data Summary
EntryIndole Substituent (R¹)Olefin Substituent (R²)CatalystYield (%)ee (%)
1H4-MeOC₆H₄L459294
25-MeO4-MeOC₆H₄L459593
35-Cl4-MeOC₆H₄L458892
4HCyclohexylL458590

Data sourced from List, et al.[1]

Experimental Protocol

General Procedure for Asymmetric Intramolecular F–C Reaction of Indoles with Unactivated Olefins:[1]

  • To an oven-dried vial equipped with a magnetic stir bar, add the indole-tethered olefin substrate (0.1 mmol, 1.0 equiv) and the chiral Brønsted acid catalyst L45 (IDPi, 5 mol%).

  • Add the appropriate solvent (e.g., dichloromethane (B109758), 1.0 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the indicated time (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrahydrocarbazole product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Analysis Indole_Olefin Indole-Tethered Olefin Reaction_Vessel Reaction Vessel (Dichloromethane, RT, 24-48h) Indole_Olefin->Reaction_Vessel Catalyst Chiral Brønsted Acid (L45) Catalyst->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Enantioenriched Tetrahydrocarbazole Chromatography->Product Analysis Chiral HPLC Analysis Product->Analysis

Caption: Workflow for Brønsted Acid-Catalyzed Intramolecular Hydroarylation.

Application Note 2: Dehydrative Intramolecular Friedel–Crafts Alkylation for 3,4-Fused Indoles

The synthesis of 3,4-fused indole scaffolds can be achieved through a dehydrative intramolecular Friedel–Crafts alkylation of indole C4-tethered tertiary alcohols.[2] This method utilizes a Brønsted acid catalyst in a suitable solvent to promote the cyclization, providing access to medicinally relevant core structures.

Key Features:

  • Mild Reaction Conditions: The use of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) as a catalyst allows for mild reaction conditions.[2]

  • Regioselectivity: The reaction demonstrates good regioselectivity for the formation of the 3,4-fused ring system over the alternative 4,5-fused isomer.[2]

  • High Yields: The protocol generally affords the desired products in high to excellent yields.[2]

Quantitative Data Summary
EntryAr¹ SubstituentAr² SubstituentCatalyst (mol%)SolventYield (%)
1PhPhp-TsOH·H₂O (10)DCM72
2PhPhp-TsOH·H₂O (10)HFIP95
34-MeOC₆H₄Php-TsOH·H₂O (10)HFIP92
44-ClC₆H₄Php-TsOH·H₂O (10)HFIP90

Data sourced from Das, et al.[2]

Experimental Protocol

General Procedure for Dehydrative Intramolecular Friedel–Crafts Alkylation:[2]

  • To a solution of the indole C4-tethered tertiary alcohol (0.2 mmol, 1.0 equiv) in hexafluoroisopropanol (HFIP, 1.0 mL), add p-toluenesulfonic acid monohydrate (10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 3,4-fused indole.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization & Product Formation Indole_Alcohol Indole C4-Tethered Tertiary Alcohol Protonation Protonation of Hydroxyl Group Indole_Alcohol->Protonation Catalyst p-TsOH·H₂O Catalyst->Protonation Carbocation Formation of Tertiary Carbocation (Loss of H₂O) Protonation->Carbocation - H₂O FC_Attack Intramolecular Friedel-Crafts Attack (C3 of Indole) Carbocation->FC_Attack Deprotonation Deprotonation & Aromatization FC_Attack->Deprotonation Product 3,4-Fused Indole Product Deprotonation->Product - H⁺

Caption: Mechanism of Dehydrative Intramolecular Friedel-Crafts Alkylation.

Application Note 3: Asymmetric Organocatalytic Friedel-Crafts/N-Hemiacetalization Cascade

A highly enantioselective synthesis of seven-membered ring-bridged 3,4-fused tricyclic indoles can be accomplished through a cascade reaction involving a Friedel-Crafts alkylation followed by N-hemiacetalization and dehydration.[3] This organocatalyzed approach provides a direct route to complex indole alkaloids with high levels of stereocontrol.

Key Features:

  • Cascade Reaction: A one-pot procedure that forms multiple bonds and a stereocenter.

  • High Regio- and Enantioselectivity: The use of a chiral phosphoric acid catalyst ensures high selectivity for the C3-alkylation and excellent enantiomeric excess.[3]

  • Complex Core Synthesis: This method allows for the rapid construction of a complex pentacyclic indole skeleton.

Quantitative Data Summary
EntryR¹ SubstituentR² SubstituentCatalystYield (%)ee (%)
1HPhChiral Phosphoric Acid9091
2MePhChiral Phosphoric Acid8593
3H4-ClC₆H₄Chiral Phosphoric Acid8890
4H2-NaphthylChiral Phosphoric Acid8289

Data sourced from Xie and Guo, et al.[3]

Experimental Protocol

General Procedure for Asymmetric Friedel-Crafts/N-Hemiacetalization Cascade:[3]

  • In a reaction tube, dissolve the 4-aminoindole (B1269813) derivative (0.1 mmol, 1.0 equiv) and the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv) in the chosen solvent (e.g., toluene, 1.0 mL).

  • Add the chiral phosphoric acid catalyst (10 mol%) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (typically 12-24 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Directly purify the reaction mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure tricyclic indole product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship Diagram

G cluster_inputs Inputs cluster_steps Reaction Steps cluster_output Output Indole 4-Aminoindole Derivative Step1 Regio- and Enantioselective Friedel-Crafts Alkylation at C3 Indole->Step1 Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Step1 Catalyst Chiral Phosphoric Acid Catalyst->Step1 Step2 Intramolecular N-Hemiacetalization Step1->Step2 Step3 Dehydration Step2->Step3 Product Enantioenriched 3,4-Fused Tricyclic Indole Step3->Product

Caption: Logical Flow of the Asymmetric Cascade Reaction.

References

Application Notes and Protocols for Copper-Mediated Intramolecular C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-mediated intramolecular C-N bond formation, a pivotal technique in the synthesis of nitrogen-containing heterocyclic compounds. This reaction, often referred to as an intramolecular Ullmann condensation or Goldberg reaction, has widespread applications in medicinal chemistry and drug development for the construction of core scaffolds in numerous pharmaceutical agents.[1][2][3][4][5]

The copper-catalyzed approach offers a cost-effective and less toxic alternative to palladium-based methods, making it an attractive option for both academic research and industrial-scale synthesis.[3][6][7] Recent advancements have introduced milder reaction conditions and a broader substrate scope, further enhancing the utility of this transformation.[6][7][8][9]

Applications in Organic Synthesis and Drug Discovery

Copper-mediated intramolecular C-N bond formation is instrumental in the synthesis of a diverse array of heterocyclic structures, which are prevalent in natural products and pharmaceuticals.[1][10] This methodology is particularly effective for the preparation of:

  • Benzimidazoles: A straightforward and efficient synthesis of benzimidazole (B57391) derivatives can be achieved through the intramolecular N-arylation of N-(2-haloaryl)amidines.[11]

  • Indolines and Tetrahydroquinolines: Enantioselective synthesis of these scaffolds can be accomplished via asymmetric desymmetrization of prochiral diaryl amines.

  • Macrocyclic Lactams: The technique has been successfully applied to macrocyclization strategies for forming large rings, which are key structural motifs in many biologically active molecules.[10]

  • Benzofused Nitrogen Heterocycles: A variety of fused heterocyclic systems, such as pyrido[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines, can be synthesized in a one-pot manner.[12]

The reaction's tolerance to a wide range of functional groups makes it suitable for late-stage functionalization in complex molecule synthesis.[2][6]

Quantitative Data Summary

The following tables summarize quantitative data from representative copper-mediated intramolecular C-N bond formation reactions, highlighting the effects of different catalysts, ligands, bases, and solvents on reaction outcomes.

Table 1: Synthesis of Benzimidazoles via Intramolecular N-Arylation

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodoaniline derivativeCu₂O (5)DMEDA (10)K₂CO₃Water1001295
22-Bromoaniline derivativeCuI (10)Phenanthroline (20)Cs₂CO₃DMF1102488
32-Chloroaniline derivativeCuI (10)N¹,N²-diarylbenzene-1,2-diamine (15)K₃PO₄Dioxane802475

Data synthesized from multiple sources for illustrative purposes.

Table 2: Enantioselective Synthesis of Indolines

EntrySubstrateCopper Source (mol%)Chiral Ligand (mol%)BaseSolventTemp (°C)Yield (%)ee (%)
11,3-bis(2-iodophenyl)propan-2-amineCuI (5)(R)-BINOL derivative (6)Cs₂CO₃Toluene809295
21-(2-bromophenyl)-3-(2-iodophenyl)propan-2-amineCuI (5)(R)-BINOL derivative (6)K₃PO₄Dioxane908592

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Protocol for Copper-Catalyzed Intramolecular Amination of an Aryl Halide

This protocol provides a general procedure for the synthesis of a five, six, or seven-membered nitrogen-containing heterocycle via an intramolecular C-N bond formation.[8]

Materials:

  • Aryl halide precursor (e.g., 2-bromo-N-methyl-N-phenylpropan-1-amine)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline (B135089) or an N,N'-dimethylethylenediamine (DMEDA))

  • Base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄))

  • Anhydrous solvent (e.g., dioxane, toluene, or dimethylformamide (DMF))

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide precursor (1.0 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and the ligand (0.1-0.2 mmol, 10-20 mol%).

  • Addition of Reagents: Add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically between 80-120 °C). Stir the reaction mixture for the specified time (usually 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired heterocyclic product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Aryl Halide, Cu Catalyst, Ligand, and Base in Solvent start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert heat Heat and Stir (80-120°C, 12-24h) inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Generalized workflow for copper-mediated intramolecular C-N bond formation.

Catalytic Cycle

catalytic_cycle Cu_I Cu(I)L Amine_Complex R-NH-Cu(I)L Cu_I->Amine_Complex + R-NH₂ - Base-H⁺ Ox_Add [Ar-Cu(III)(NHR)XL] Amine_Complex->Ox_Add + Ar-X (Oxidative Addition) Product_Complex [Product-Cu(I)L] Ox_Add->Product_Complex Reductive Elimination Product_Complex->Cu_I - Product L_def X_def Ar_def R_def

References

Mycoleptodiscin A: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoleptodiscin A is a pentacyclic drimane-fused indole (B1671886) alkaloid first isolated from the endophytic fungus Mycoleptodiscus sp.[1] Its complex and unique architecture, featuring a fusion of a drimane (B1240787) sesquiterpenoid scaffold to the C-3 and C-4 positions of an indole moiety, presents an attractive starting point for medicinal chemistry campaigns. While the biological profile of this compound itself is not extensively characterized, its structural relative, Mycoleptodiscin B, has demonstrated notable anticancer and antimicrobial activities, highlighting the potential of this compound class.[1][2] Recent advancements in the modular chemical synthesis of this compound and its analogues have opened the door to systematic structure-activity relationship (SAR) studies, enabling the exploration of this scaffold for the development of novel therapeutic agents.[1][3]

These application notes provide a comprehensive overview of the utility of this compound as a medicinal chemistry scaffold. We present key biological data, detailed protocols for the synthesis of the core structure and its analogues, and methodologies for evaluating their biological activity.

Data Presentation: Biological Activity of this compound and Analogues

The following table summarizes the reported antimicrobial activity of this compound and its synthetic precursors against a panel of fungi and an oomycete. The data is presented as the percentage of mycelium growth inhibition at a concentration of 150 µM.[1]

CompoundSclerotinia sclerotiorum (% Inhibition)Rhizoctonia solani (% Inhibition)Fusarium graminearum (% Inhibition)Botrytis cinerea (% Inhibition)Phytophthora capsici (% Inhibition)
This compound 2545133028
MP1d (Precursor) 1520101812
MP2 (Precursor) 10158129

Experimental Protocols

Modular Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through a modular approach, primarily involving a Larock indole synthesis followed by an intramolecular Friedel-Crafts alkylation.[1]

a) Larock Indole Synthesis for Drimanyl Indole Construction

This protocol describes the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a drimane-derived alkyne to construct the key drimanyl indole intermediate.

  • Materials:

    • Drimane-derived terminal alkyne (e.g., derived from (+)-sclareolide)[1]

    • 2-Iodoaniline (B362364)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • To a dried reaction vessel, add the drimane-derived alkyne (1.0 equiv), 2-iodoaniline (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill the vessel with nitrogen three times.

    • Add anhydrous DMF via syringe.

    • To the stirred solution, add Pd(OAc)₂ (0.1 equiv).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the drimanyl indole.

b) Intramolecular Friedel-Crafts Alkylation for Pentacyclic Core Formation

This protocol details the acid-mediated cyclization of the drimanyl indole to form the pentacyclic core of this compound.

  • Materials:

  • Procedure:

    • Dissolve the drimanyl indole (1.0 equiv) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

    • Add the Lewis or Brønsted acid (1.1-2.0 equiv) dropwise.

    • Stir the reaction mixture at the same temperature for 1-4 hours, monitoring by TLC.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Antimicrobial Activity Screening: Mycelium Growth Rate Method

This protocol outlines the procedure for evaluating the antifungal and anti-oomycete activity of this compound and its analogues.[1]

  • Materials:

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Fungal/oomycete strains (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, Phytophthora capsici)

    • Potato Dextrose Agar (PDA) medium

    • Sterile petri dishes

    • Sterile cork borer

  • Procedure:

    • Prepare PDA medium and sterilize by autoclaving.

    • Cool the medium to 50-60 °C and add the test compound to the desired final concentration (e.g., 150 µM). Add the same volume of solvent to the control plates.

    • Pour the PDA medium containing the test compound or solvent into sterile petri dishes and allow to solidify.

    • Using a sterile cork borer, cut a mycelial plug from the edge of an actively growing culture of the test fungus/oomycete.

    • Place the mycelial plug in the center of the PDA plates (both test and control).

    • Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.

    • Measure the diameter of the mycelial colony at regular intervals until the colony in the control plate has reached a significant size.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the mycelial colony on the control plate and dt is the average diameter of the mycelial colony on the test plate.

Visualizations

Synthetic and Medicinal Chemistry Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogues as potential therapeutic agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials ((+)-sclareolide, 2-iodoaniline) larock Larock Indole Synthesis start->larock intermediate Drimanyl Indole Intermediate larock->intermediate friedel Intramolecular Friedel-Crafts Alkylation intermediate->friedel mycoA This compound Scaffold friedel->mycoA derivatization Analogue Synthesis mycoA->derivatization library Compound Library derivatization->library screening Primary Screening (e.g., Antimicrobial Assay) library->screening hit_id Hit Identification screening->hit_id secondary Secondary Assays (e.g., Cytotoxicity, MoA) hit_id->secondary lead_opt Lead Optimization secondary->lead_opt lead_opt->derivatization SAR-guided Design

Caption: Workflow for this compound-based drug discovery.

Potential Mechanism of Action: A Hypothetical Model

Given the structural features of this compound, including the indole nucleus and the sesquiterpenoid moiety, a plausible, though unconfirmed, mechanism of its antimicrobial action could involve the disruption of the fungal cell membrane. The lipophilic drimane scaffold may facilitate insertion into the lipid bilayer, while the indole group could interact with membrane proteins or lipids, leading to altered membrane permeability and eventual cell death. This is a common mechanism for other terpenoid and alkaloid natural products.

G cluster_cell Fungal Cell membrane Cell Membrane cytoplasm Cytoplasm mycoA This compound insertion Membrane Insertion (Drimane Scaffold) mycoA->insertion 1. Approach interaction Interaction with Membrane Components (Indole Moiety) insertion->interaction 2. Anchoring disruption Membrane Disruption & Permeability Increase interaction->disruption 3. Destabilization death Cell Death disruption->death 4. Outcome

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions

This compound represents a promising and largely unexplored scaffold for medicinal chemistry. The modular synthetic routes now available provide a platform for the systematic generation of analogues and the elucidation of structure-activity relationships. Initial antimicrobial data suggests that the core structure possesses modest activity, which can likely be optimized through targeted chemical modifications. Future research should focus on:

  • Expanding the biological evaluation: Screening this compound and its analogues against a broader range of targets, including cancer cell lines, viruses, and other microbial pathogens.

  • Investigating the mechanism of action: Elucidating the precise molecular targets and signaling pathways affected by active analogues.

  • Optimizing for potency and selectivity: Utilizing the synthetic accessibility to fine-tune the structure for improved biological activity and reduced toxicity.

The unique structural features of this compound provide a rich chemical space for the discovery of new therapeutic agents. These application notes serve as a foundational resource for researchers embarking on the exploration of this exciting natural product scaffold.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Mycoleptodiscin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoleptodiscin A is an indolosesquiterpenoid natural product. While its structural analog, Mycoleptodiscin B, has demonstrated notable antimicrobial properties, the biological activity of this compound remains less explored.[1] Recent studies have initiated the investigation of its antifungal potential, revealing modest activity against certain plant pathogenic fungi.[1] This document provides detailed protocols for the comprehensive evaluation of the antimicrobial activity of this compound against a panel of clinically and agriculturally relevant bacteria and fungi. The provided methodologies adhere to established standards for antimicrobial susceptibility testing.

Data Presentation

All quantitative data generated from the following protocols should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureus25923Vancomycin
Escherichia coli25922Gentamicin
Pseudomonas aeruginosa27853Ciprofloxacin
Enterococcus faecalis29212Ampicillin
Klebsiella pneumoniae700603Meropenem

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainATCC NumberMIC (µg/mL)Positive Control (Antifungal)MIC (µg/mL)
Candida albicans90028Fluconazole
Aspergillus fumigatus204305Voriconazole
Cryptococcus neoformans32045Amphotericin B
Fusarium graminearumItraconazole
Botrytis cinereaPyraclostrobin

Table 3: Zone of Inhibition Diameters for this compound

Microbial StrainATCC NumberDisk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic/Antifungal)Zone of Inhibition (mm)
Staphylococcus aureus25923Vancomycin (30 µg)
Escherichia coli25922Gentamicin (10 µg)
Candida albicans90028Fluconazole (25 µg)

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates (round-bottom)[2]

  • Test microorganisms (see Tables 1 and 2)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile diluents (e.g., DMSO for initial stock, broth for serial dilutions)

  • Positive control antibiotics and antifungals

  • Sterile petri dishes, test tubes, and multichannel pipettors[2]

  • Incubator

  • ELISA plate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[2]

    • In the first column, add an additional 100 µL of broth containing this compound at twice the desired highest final concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[2]

    • Discard 100 µL from column 10.[2]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[2]

  • Inoculum Preparation:

    • Grow microbial cultures to the mid-logarithmic phase.

    • Adjust the inoculum density to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

    • Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[2]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined by visual inspection or by using an ELISA reader to measure optical density.[2]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[4]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganisms

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a volatile solvent (e.g., ethanol, methanol).

    • Apply a known amount of the solution to sterile filter paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[5]

  • Disk Application:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[2]

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic/antifungal disk on the same plate for comparison.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[4]

Visualizations

General Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Disk Impregnation Disk Impregnation This compound Stock->Disk Impregnation Microbial Culture Microbial Culture Inoculation_MIC Inoculation Microbial Culture->Inoculation_MIC Plate Inoculation Plate Inoculation Microbial Culture->Plate Inoculation Serial Dilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC MIC Reading MIC Reading Incubation_MIC->MIC Reading Disk Application Disk Application Disk Impregnation->Disk Application Plate Inoculation->Disk Application Incubation_Disk Incubation Disk Application->Incubation_Disk Zone Measurement Zone Measurement Incubation_Disk->Zone Measurement

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Potential Antimicrobial Mechanisms of Action

The precise mechanism of action for this compound is not yet elucidated. However, many antimicrobial compounds target key cellular pathways. This diagram illustrates common targets for antibacterial and antifungal agents.

G cluster_compound Antimicrobial Compound (e.g., this compound) cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound Compound Cell Wall Synthesis Cell Wall Synthesis Compound->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis Compound->Protein Synthesis Inhibition Nucleic Acid Synthesis Nucleic Acid Synthesis Compound->Nucleic Acid Synthesis Inhibition Cell Membrane Integrity Cell Membrane Integrity Compound->Cell Membrane Integrity Disruption Metabolic Pathways Metabolic Pathways Compound->Metabolic Pathways Interference Inhibition of Growth Inhibition of Growth Cell Wall Synthesis->Inhibition of Growth Protein Synthesis->Inhibition of Growth Nucleic Acid Synthesis->Inhibition of Growth Cell Death Cell Death Cell Membrane Integrity->Cell Death Metabolic Pathways->Inhibition of Growth

Caption: Common cellular targets for antimicrobial compounds.

References

Troubleshooting & Optimization

challenges and solutions in Mycoleptodiscin A total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the total synthesis of Mycoleptodiscin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The synthesis of this compound, an indolosesquiterpenoid with an unusual ortho-benzoquinone motif, presents several key challenges.[1] These include the construction of the dense tetracyclic core containing four contiguous stereocenters, the strategic formation of the indole (B1671886) ring at a late stage, and controlling the regioselectivity of cyclization on the indole nucleus.[1] Specifically, selectively functionalizing the less nucleophilic C-4 position of the 3-substituted indole is a significant hurdle, as electrophilic attack typically favors the C-2 position.

Q2: What are the main synthetic routes that have been successfully developed?

A2: Several distinct and successful strategies have been reported. The first total synthesis, by Li and coworkers, featured a highly enantioselective iridium-catalyzed polyene cyclization to assemble the tetracyclic core and a late-stage copper-mediated intramolecular C-N bond formation to construct the indole moiety.[1][2] A biomimetic approach by Dethe's group employed an intermolecular Friedel-Crafts reaction to alkylate the indole at C-3, followed by a crucial intramolecular Friedel-Crafts reaction at the C-4 position.[3][4] More recently, a modular approach using a Larock indole synthesis has been developed to facilitate access to this compound and its analogs for biological evaluation.[2][5]

Q3: Why is the intramolecular cyclization at the C-4 position of the indole nucleus a major difficulty?

A3: The primary difficulty lies in controlling the regioselectivity of the cyclization. The C-2 position of a 3-substituted indole is electronically more nucleophilic and sterically more accessible than the C-4 position. Consequently, electrophilic cyclizations tend to occur preferentially at C-2. To achieve the desired C-4 cyclization required for the this compound framework, synthetic strategies must be designed to overcome this inherent reactivity, for instance, by electronically deactivating the C-2 position or enhancing the reactivity of the C-4 position.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during key synthetic steps.

Issue 1: Failed or Low-Yielding Intramolecular Friedel-Crafts Cyclization at Indole C-4

  • Question: My intramolecular Friedel-Crafts reaction is failing or giving the undesired C-2 cyclized product. How can I promote cyclization at the C-4 position?

  • Answer: This is a known challenge due to the higher nucleophilicity of the C-2 position. A successful strategy, developed by Dethe and coworkers, involves rational substrate design. By incorporating both electron-donating groups (EDG) and electron-withdrawing groups (EWG) into the indole precursor, the electronic properties can be modulated to favor the desired C-4 cyclization.[3][6] This approach was designed specifically to prevent cyclization at the C-2 position while activating the C-4 position for the intramolecular reaction.[4] Ensure your substrate is appropriately designed to overcome the natural reactivity of the indole ring.

Issue 2: Failure of Late-Stage Indole Formation via Palladium Catalysis

  • Question: I am attempting a late-stage intramolecular C-N bond formation to construct the indole ring using palladium catalysis, but the reaction is not proceeding. What is a viable alternative?

  • Answer: This issue was encountered during the first total synthesis of this compound by Li's group.[7] They found that a palladium-catalyzed cyclization was unsuccessful for the final C-N bond formation.[7] A successful alternative was to switch to a copper-mediated intramolecular C-N bond formation, which successfully yielded the desired indole structure.[1][7] If you are facing similar difficulties with palladium, exploring copper-based catalytic systems is a highly recommended solution.

Issue 3: Poor Enantioselectivity in the Key Polyene Cyclization Step

  • Question: The construction of the tetracyclic core via my polyene cyclization is resulting in low enantioselectivity. How can this be improved?

  • Answer: Achieving high enantioselectivity is critical for synthesizing the correct stereoisomer. In their landmark synthesis, Li's group employed a highly enantioselective iridium-catalyzed polyene cyclization to assemble the tetracyclic core.[1] This specific catalytic system was crucial for controlling the stereochemistry of the transformation. If you are using other catalysts with poor results, switching to a proven iridium-based catalyst system could be the solution.

Quantitative Data Summary

The following tables summarize key quantitative data from reported syntheses.

Table 1: Comparison of Key Cyclization Strategies

StrategyResearch GroupKey ReactionCatalyst/ReagentOutcomeReference
Polyene CyclizationLi et al.Iridium-Catalyzed Polyene CyclizationIridium CatalystHighly enantioselective formation of the tetracyclic core.[1]
Biomimetic CyclizationDethe et al.Intramolecular Friedel-Crafts at C-4TMSOTfSuccessful formation of the complete carbon framework.[8][3]
Reductive CyclizationChandrasekhar et al.Pd-catalyzed Reductive CyclizationPalladium CatalystPart of a protecting-group-free synthesis approach.[2]

Detailed Experimental Protocols

Protocol 1: Dethe's Intramolecular Friedel-Crafts C-4 Cyclization

This protocol is based on the biomimetic synthesis of (-)-Mycoleptodiscin A.[8][3]

  • Substrate Preparation: Synthesize the 3-alkylated indole precursor specifically designed with appropriate EDG/EWG to favor C-4 cyclization.

  • Reaction Setup: Dissolve the indole precursor in a suitable anhydrous solvent (e.g., CH₂Cl₂ or Toluene) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Initiation: Cool the solution to the specified temperature (e.g., -78 °C or 0 °C). Add the Lewis acid catalyst, such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography to obtain the desired C-4 cyclized product.

Protocol 2: Li's Copper-Mediated Intramolecular C-N Bond Formation

This protocol describes the crucial late-stage indole synthesis step.[1][7]

  • Reactant Preparation: Prepare the precursor molecule containing the aniline (B41778) and the tethered moiety for cyclization.

  • Reaction Conditions: In a reaction vessel under an inert atmosphere, combine the precursor with a copper catalyst (e.g., a Cu(I) or Cu(II) salt) and a suitable ligand in a high-boiling point solvent.

  • Heating: Heat the reaction mixture to the required temperature to facilitate the C-N bond formation. The reaction may require elevated temperatures for an extended period.

  • Monitoring and Workup: Monitor the formation of the indole product by TLC or LC-MS. After completion, cool the mixture, dilute it with an organic solvent, and wash with aqueous solutions to remove the catalyst and other impurities.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by flash column chromatography to isolate the final indole-containing product.[7]

Visual Guides and Workflows

The following diagrams illustrate key workflows and synthetic concepts.

G start Intramolecular C-4 Cyclization Fails (Low Yield / C-2 Product) check_substrate Is the substrate electronically biased for C-4 reaction? start->check_substrate redesign Redesign Substrate: Incorporate EDG/EWG to deactivate C-2 and activate C-4 (Dethe Strategy) check_substrate->redesign No check_conditions Are reaction conditions (catalyst, temp) optimized? check_substrate->check_conditions Yes redesign->check_conditions optimize Screen Lewis Acids (e.g., TMSOTf) and vary temperature (-78 °C to RT) check_conditions->optimize No success Successful C-4 Cyclization check_conditions->success Yes optimize->success

Caption: Troubleshooting workflow for failed intramolecular C-4 cyclization.

G cluster_li Li Strategy (2015) cluster_dethe Dethe Strategy (2016) li_start Aryl Triene Intermediate li_key Iridium-Catalyzed Polyene Cyclization li_start->li_key li_core Tetracyclic Core li_key->li_core li_indole Copper-Mediated Intramolecular C-N Bond Formation li_core->li_indole li_end This compound li_indole->li_end dethe_start 7-Methoxyindole + Chiral Allylic Alcohol dethe_key Intermolecular Friedel-Crafts (C-3) dethe_start->dethe_key dethe_intermediate 3-Alkyl Indole dethe_key->dethe_intermediate dethe_cyclization Intramolecular Friedel-Crafts (C-4) dethe_intermediate->dethe_cyclization dethe_end This compound Framework dethe_cyclization->dethe_end

Caption: Comparison of key synthetic strategies for this compound.

G Indole 3-Alkyl Indole Precursor C2_Node C-2 Position (Naturally more nucleophilic) Indole->C2_Node high reactivity C4_Node C-4 Position (Target for cyclization) Indole->C4_Node low reactivity Side_Product Undesired C-2 Cyclized Product C2_Node->Side_Product leads to (without control) Desired_Product Desired C-4 Cyclized Product C4_Node->Desired_Product leads to EWG Electron Withdrawing Group (EWG) Strategically placed to reduce electron density at C-2 EWG->C2_Node deactivates Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->C4_Node activates & attacks

Caption: Logic of substrate design for selective C-4 Friedel-Crafts cyclization.

References

overcoming regioselectivity issues in Friedel–Crafts cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this important synthetic transformation, with a particular focus on overcoming challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is Friedel-Crafts cyclization and why is regioselectivity a common issue?

A1: Friedel-Crafts cyclization is an intramolecular version of the classic Friedel-Crafts reaction, where an aromatic ring and an electrophilic center within the same molecule react to form a new ring, typically in the presence of a Lewis or Brønsted acid catalyst. Regioselectivity becomes a critical issue when the aromatic ring has multiple non-equivalent positions available for electrophilic attack. The final product distribution depends on a delicate balance of electronic and steric factors, which can be influenced by the substrate's structure and the reaction conditions.

Q2: What are the key factors that influence regioselectivity in these reactions?

A2: The regiochemical outcome of a Friedel-Crafts cyclization is primarily governed by:

  • Electronic Effects: The directing influence of existing substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) activate and direct the cyclization to ortho and para positions, while electron-withdrawing groups deactivate the ring.

  • Steric Hindrance: Bulky groups on either the aromatic ring or the tether connecting the electrophile can prevent cyclization at sterically congested positions.

  • Lewis/Brønsted Acid Catalyst: The nature and strength of the acid catalyst can influence the reactivity of the electrophile and the stability of the intermediate carbocation (arenium ion), thereby affecting the product ratio.[1][2]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Higher temperatures may favor the formation of the more thermodynamically stable regioisomer.

  • Solvent: The polarity of the solvent can influence the solvation of intermediates and the effective strength of the Lewis acid, which can alter the regiochemical pathway.

Q3: What is the difference between intramolecular Friedel-Crafts alkylation and acylation in terms of regioselectivity issues?

A3: Intramolecular Friedel-Crafts alkylation involves an alkyl halide or alcohol as the electrophilic precursor, leading to the formation of a carbocation or a carbocation-like species.[3] A significant drawback is that these carbocation intermediates are prone to rearrangement to form more stable carbocations, which can lead to unexpected regioisomers or skeletal structures.[3] In contrast, intramolecular Friedel-Crafts acylation utilizes an acyl halide or carboxylic acid, forming a resonance-stabilized acylium ion. This acylium ion does not undergo rearrangement, making acylation a more predictable and often preferred method for controlling regioselectivity.[3]

Troubleshooting Guide: Regioselectivity Problems

This guide addresses specific issues you might encounter during your experiments.

Problem: My cyclization is producing a mixture of regioisomers. How can I improve selectivity?

This is a common challenge, particularly with substituted aromatic rings where multiple positions are activated. For example, the cyclization of 3-(m-methoxyphenyl)propionic acid can potentially yield two different tetralone products: 7-methoxy-1-tetralone (B20472) and 5-methoxy-1-tetralone (B1585004). The choice of catalyst and reaction conditions can significantly influence the ratio of these products.

Solution: The selectivity can be controlled by carefully choosing the cyclizing agent. Stronger Lewis acids or harsher conditions tend to favor the thermodynamically more stable product, while milder conditions might favor the kinetically preferred product.

Case Study: Cyclization of 3-(m-methoxyphenyl)propionic acid

The intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propionic acid is a classic example where regioselectivity is a key challenge. The methoxy (B1213986) group activates both the ortho (C2) and para (C4) positions for cyclization, leading to the potential formation of 5-methoxy-1-tetralone and 7-methoxy-1-tetralone, respectively. The position ortho to the side chain (C6) is also activated but is more sterically hindered.

Catalyst/ReagentSolventTemperature (°C)Ratio (7-methoxy:5-methoxy)Predominant Product
Polyphosphoric Acid (PPA)None80-90>95:57-methoxy-1-tetralone
AlCl₃DichloromethaneRoom Temp~70:307-methoxy-1-tetralone
HF (liquid)None0>90:107-methoxy-1-tetralone
Eaton's Reagent (P₂O₅/MsOH)None60>95:57-methoxy-1-tetralone

This table summarizes typical outcomes based on established chemical principles; exact ratios can vary with specific experimental conditions.

Analysis: The strong directing effect of the methoxy group favors cyclization at the para position (leading to the 7-methoxy isomer), which is also sterically less hindered than the available ortho position. Strong dehydrating acids like PPA and Eaton's reagent provide high selectivity for the thermodynamically favored 7-methoxy product. While AlCl₃ is a potent Lewis acid, its use in a less polar solvent at a lower temperature can sometimes result in slightly lower selectivity.

Problem: I am observing an unexpected product due to carbocation rearrangement.

Solution: This issue is specific to intramolecular Friedel-Crafts alkylations. If rearrangement is a problem, the most effective solution is to switch to an acylation-reduction sequence.

  • Perform an Intramolecular Friedel-Crafts Acylation: Use the corresponding acyl halide or carboxylic acid to form the cyclic ketone. As acylium ions do not rearrange, this ensures the desired ring skeleton is formed.

  • Reduce the Ketone: Subsequently, reduce the carbonyl group of the cyclic ketone to a methylene (B1212753) group using standard reduction methods like the Wolff-Kishner or Clemmensen reduction. This two-step sequence yields the same alkylated product as the direct alkylation but avoids the rearrangement issue.

Visualizing the Process

To better diagnose and solve regioselectivity issues, you can follow a structured workflow.

G cluster_0 Troubleshooting Workflow Start Poor Regioselectivity Observed (Mixture of Isomers) Q1 Reaction Type? Start->Q1 Alkylation Alkylation Q1->Alkylation Alkylation Acylation Acylation Q1->Acylation Acylation CheckRearrangement Is Rearrangement Occurring? Alkylation->CheckRearrangement AnalyzeFactors Analyze Steric vs. Electronic Control Acylation->AnalyzeFactors SwitchToAcylation Solution: Switch to Acylation-Reduction Pathway CheckRearrangement->SwitchToAcylation Yes CheckRearrangement->AnalyzeFactors No ModifyConditions Modify Reaction Conditions AnalyzeFactors->ModifyConditions Result Improved Regioselectivity ModifyConditions->Result

Caption: A workflow for troubleshooting regioselectivity in Friedel-Crafts cyclizations.

The interplay of different factors determines the final regiochemical outcome.

G cluster_Factors Influencing Factors center Regioselectivity Catalyst Catalyst (Lewis vs. Brønsted Acid) center->Catalyst Substrate Substrate (Steric & Electronic Effects) center->Substrate Solvent Solvent Polarity center->Solvent Temp Temperature (Kinetic vs. Thermodynamic) center->Temp

Caption: Key factors influencing regioselectivity in Friedel-Crafts cyclization.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol is a general guideline for the cyclization of an aryl-substituted carboxylic acid, such as 3-(m-methoxyphenyl)propionic acid, to achieve high regioselectivity.

Safety Precaution: Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

    • Place the aryl-substituted carboxylic acid (1.0 equivalent) into a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction Setup:

    • Add polyphosphoric acid (PPA) to the flask. A general guideline is to use 10-20 times the weight of the starting carboxylic acid. The PPA should be pre-heated gently (e.g., to 60 °C) to reduce its viscosity, allowing for easier transfer and stirring.

    • Equip the flask with a reflux condenser (if heating above 100 °C) or a gas outlet bubbler.

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-90 °C).

    • Stir the mixture vigorously to ensure proper mixing. The reaction mixture will be thick.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass rod, quench it in a vial containing ice and ethyl acetate, and then spot the organic layer on the TLC plate.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

    • CAUTION: Quench the reaction by slowly and carefully adding crushed ice to the flask. This is a highly exothermic process. Alternatively, the viscous reaction mixture can be poured slowly onto a large amount of crushed ice in a separate beaker with vigorous stirring.

    • Once the PPA is fully hydrolyzed, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude cyclic ketone.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired regioisomer.

References

identifying degradation products of Mycoleptodiscin A under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Mycoleptodiscin A under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for this compound?

A1: Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of a drug substance like this compound under exaggerated storage conditions.[1][2][3] These studies help to:

  • Identify potential degradation products that could form during storage and handling.[2][3]

  • Elucidate the degradation pathways of the molecule.[1][2]

  • Develop and validate stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2][4]

  • Inform formulation development, packaging selection, and the determination of storage conditions and shelf-life.[3]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: this compound should be subjected to a variety of stress conditions to cover potential degradation pathways. These typically include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl

  • Basic Hydrolysis: e.g., 0.1 M NaOH

  • Oxidation: e.g., 3% H₂O₂

  • Thermal Stress: e.g., 60-80°C

  • Photolytic Stress: Exposure to UV and visible light, as per ICH Q1B guidelines.

The specific conditions should be adjusted to achieve a target degradation of 5-20%, which is generally considered suitable for method validation.[1]

Q3: How do I choose the right analytical technique to monitor the degradation of this compound?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying the parent drug and its degradation products. For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and subsequent isolation for Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][6]

Q4: What should I do if I don't observe any degradation under the initial stress conditions?

A4: If this compound appears stable under the initial conditions, you may need to increase the severity of the stress. This can involve:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Extending the duration of exposure.

  • Increasing the temperature.

  • Using a combination of stressors (e.g., heat and humidity).

It is important to make these changes incrementally to avoid excessive degradation that may not be relevant to real-world storage conditions.

Q5: How can I distinguish degradation products from impurities present in the original sample?

A5: A control sample of this compound that has not been subjected to stress conditions should always be analyzed alongside the stressed samples. Any peaks that are present in the stressed samples but not in the control sample are likely degradation products. Comparing the peak profiles of stressed placebo formulations can also help identify degradation products originating from excipients.[4]

Troubleshooting Guides

Issue 1: Poor Mass Balance in HPLC Analysis

Problem: The sum of the assay value of this compound and the levels of its degradation products is significantly less than 100%.[4]

Possible Cause Troubleshooting Step
Co-eluting Peaks Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.
Degradation Products Not Detected by UV Use a different detection method, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector.
Formation of Volatile or Insoluble Degradation Products For volatile products, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. For insoluble products, try dissolving the sample in a stronger solvent before analysis.
Incorrect Response Factors Determine the relative response factors for the major degradation products to ensure accurate quantification.
Issue 2: Inconsistent or Irreproducible Degradation Profiles

Problem: The extent of degradation or the number of degradation products varies significantly between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure precise control over temperature, light intensity, and concentration of stress agents. Use calibrated equipment.
Sample Preparation Variability Standardize the sample preparation procedure, including solvent volumes, mixing times, and storage of prepared samples.
Interaction with Container Evaluate the compatibility of the sample with the container material under stress conditions. Consider using inert materials like glass.
Issue 3: Difficulty in Elucidating Degradation Product Structures

Problem: LC-MS data is insufficient to confidently identify the structure of a major degradation product.

Possible Cause Troubleshooting Step
Insufficient Fragmentation in MS/MS Optimize the collision energy in the mass spectrometer to induce more informative fragmentation.
Isomeric Degradation Products Isolate the degradation product using preparative HPLC and perform 1D and 2D NMR analysis for unambiguous structure elucidation.
Low Abundance of Degradation Product Concentrate the sample or scale up the degradation experiment to obtain a sufficient quantity of the degradation product for analysis.

Data Presentation

Below is a template for summarizing quantitative data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationThis compound Assay (%)% DegradationNumber of Degradation ProductsMajor Degradation Product (RT, min)Mass Balance (%)
0.1 M HCl24 h92.57.525.899.2
0.1 M NaOH8 h88.111.934.298.7
3% H₂O₂12 h85.314.746.5, 7.199.5
Thermal (80°C)48 h95.24.818.399.8
Photolytic (ICH Q1B)7 days90.79.329.199.1
Control-99.80.20-100.0

Experimental Protocols

Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to the working concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw aliquots at specified time points, neutralize with an equivalent amount of acid, and dilute.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw aliquots at specified time points and dilute.

  • Thermal Degradation: Store the solid drug substance or a solution in a temperature-controlled oven (e.g., 80°C). Analyze samples at various time points.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Protect a portion of the sample with aluminum foil to serve as a dark control.

Protocol for HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 10-90% B over 20 minutes) and optimize for separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined from the UV spectrum of this compound (e.g., 220 nm and 280 nm).

  • Column Temperature: 30°C.

Protocol for LC-MS Analysis
  • Use the same HPLC method as above, coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire full scan data to detect all ions and MS/MS data for fragmentation analysis of the parent drug and degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis hplc->lcms For Structural Info eval Identify Degradation Products & Elucidate Pathways lcms->eval

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_workflow start Unexpected Analytical Result (e.g., Poor Mass Balance) q1 Are there any new peaks? start->q1 a1_yes Check for co-elution. Modify HPLC method. q1->a1_yes Yes a1_no Is the parent peak significantly reduced? q1->a1_no No end Resolution a1_yes->end a2_yes Hypothesize non-UV active, volatile, or insoluble products. a1_no->a2_yes a2_no Re-evaluate sample preparation and stress conditions. a1_no->a2_no a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for unexpected analytical results.

References

Technical Support Center: Purification of Mycoleptodiscin A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the advanced purification of Mycoleptodiscin A and its analogs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound, an indole (B1671886) sesquiterpenoid?

This compound's structure presents several purification challenges. As an indole alkaloid, the basic nitrogen can cause peak tailing in normal-phase chromatography due to strong interactions with acidic silica (B1680970) gel.[1] Its complex, chiral nature means that analogs and diastereomers may have very similar polarities, making them difficult to separate. Furthermore, like many complex natural products, it may be sensitive to degradation under certain conditions.

Q2: What is a general workflow for the purification of this compound from a crude extract or synthetic reaction mixture?

A typical workflow involves a multi-step chromatographic approach. Initially, crude purification is performed using flash column chromatography on silica gel. This is followed by polishing steps using High-Performance Liquid Chromatography (HPLC), often in reversed-phase mode for better resolution. For separating enantiomers or diastereomers, chiral HPLC is essential.[2][3] Crystallization can be employed as a final step to obtain highly pure material.

Q3: How can I assess the purity of my this compound sample?

Purity is typically assessed using analytical HPLC coupled with a UV detector (as the indole moiety is UV-active) or a mass spectrometer (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structural integrity and identifying any impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.

Q4: this compound appears to be degrading during purification. What steps can I take to minimize this?

Indole alkaloids can be sensitive to acidic conditions and prolonged exposure to silica gel.[1] To minimize degradation, consider the following:

  • Neutralize Silica Gel: Pre-treat silica gel with a base like triethylamine (B128534) before column chromatography to neutralize acidic sites.

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase chromatography (C18) where the compound has less contact with acidic surfaces.[1]

  • Limit Exposure Time: Keep purification times as short as possible.

  • Control Temperature: Perform purification steps at reduced temperatures if the compound is found to be thermally labile.

Section 2: Troubleshooting Guides

HPLC Purification

This guide addresses common issues encountered during the HPLC purification of this compound and its analogs.

Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic indole nitrogen and residual acidic silanols on the column.[1]- Column overload.- Add a basic modifier like triethylamine (0.1%) to the mobile phase.- Use a base-deactivated HPLC column.- Reduce the sample amount injected onto the column.
Poor Resolution of Analogs - Analogs have very similar polarities and structures.- Optimize the mobile phase gradient. A shallower gradient can improve separation.- Try a different stationary phase (e.g., phenyl-hexyl, cyano).- Employ recycle HPLC to increase the effective column length.[4]
Irreproducible Retention Times - Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation.- Prepare mobile phases accurately and ensure thorough mixing and degassing.- Use a column oven to maintain a consistent temperature.- Use a guard column to protect the analytical column and replace it regularly.[5]
No Peaks or Broad "Hill" - The compound is too polar for the reversed-phase column and is eluting in the void volume.- The compound is irreversibly adsorbed to the column.- For highly polar analogs, consider switching to a normal-phase or HILIC column.[6]- If using reversed-phase, start with a highly aqueous mobile phase (e.g., 95% water).- Check for sample precipitation in the injection solvent.
Crystallization

This guide provides solutions for common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Failure to Crystallize - Solution is not supersaturated (too much solvent).[7]- The compound is highly soluble in the chosen solvent.- Slowly evaporate the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.[8]- Try a different solvent or solvent system.[9]
"Oiling Out" - The compound is coming out of solution above its melting point.- Presence of impurities.- Add a small amount of solvent to redissolve the oil, then cool the solution more slowly.[7]- Use a seed crystal to encourage crystallization at a lower temperature.- Further purify the material by chromatography to remove impurities.
Formation of Needles or Thin Plates - These crystal morphologies can be unsuitable for X-ray diffraction.- Vary the crystallization solvent or solvent mixture to influence crystal habit.[10]- Slow down the rate of crystallization by reducing the rate of cooling or evaporation.

Section 3: Experimental Protocols

Preparative Reversed-Phase HPLC

This protocol is an illustrative example for the purification of this compound.

  • Column: C18, 5 µm particle size, 10 mm ID x 250 mm length.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 40% B (linear gradient)

    • 35-40 min: 40% B (isocratic)

  • Flow Rate: 4.0 mL/min

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the partially purified sample in a minimal amount of methanol (B129727) or DMSO and filter through a 0.45 µm syringe filter.

  • Injection Volume: 500 µL (adjust based on sample concentration and column capacity).

  • Fraction Collection: Collect fractions based on UV peaks and analyze by analytical HPLC or LC-MS.

Chiral HPLC Separation

This protocol is a hypothetical example for separating enantiomers of a this compound analog.

  • Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD).[2]

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

  • Injection Volume: 10 µL.

Crystallization by Vapor Diffusion

This is a general method suitable for obtaining high-quality crystals of this compound.[11]

  • Dissolve the purified this compound in a small volume of a "good" solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

  • Add a larger volume of an "anti-solvent" (e.g., hexane (B92381) or pentane) to the bottom of the larger container, ensuring it does not mix with the solution in the inner vial.

  • Seal the container and allow it to stand undisturbed. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

Section 4: Visualizations

experimental_workflow crude Crude Product (from synthesis or extraction) flash_chrom Flash Column Chromatography (Silica Gel) crude->flash_chrom Initial Cleanup hplc_rp Reversed-Phase HPLC flash_chrom->hplc_rp Further Purification chiral_hplc Chiral HPLC (if applicable) hplc_rp->chiral_hplc Separation of Enantiomers crystallization Crystallization hplc_rp->crystallization Final Polishing chiral_hplc->crystallization Final Polishing pure_product Pure this compound or Analog crystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_hplc start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No solution_base Add Base to Mobile Phase or Use B-D Column peak_tailing->solution_base Yes solution_load Reduce Sample Load peak_tailing->solution_load Yes retention_shift Retention Time Shift? poor_resolution->retention_shift No solution_gradient Optimize Gradient poor_resolution->solution_gradient Yes solution_column Try Different Column poor_resolution->solution_column Yes solution_mobile_phase Check Mobile Phase Prep retention_shift->solution_mobile_phase Yes solution_temp Use Column Oven retention_shift->solution_temp Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Optimizing Reaction Conditions for Tetracyclic Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetracyclic cores. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during these complex synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the tetracyclic core is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in tetracyclic core synthesis can arise from several factors. Key areas to troubleshoot include:

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Small deviations from the optimal conditions can significantly impact the yield. A systematic optimization of these variables is often necessary.

  • Catalyst Activity: For catalyzed reactions, such as the Heck or Pictet-Spengler reactions, the choice and activity of the catalyst are paramount. Ensure the catalyst is not degraded and consider screening different catalysts or ligands.

  • Substrate Purity: Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the catalyst. Ensure all reactants are of high purity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and pathway. A solvent screen may be necessary to identify the optimal medium for your specific transformation.

Q2: I am observing the formation of multiple products, including diastereomers and constitutional isomers. How can I improve the selectivity of my reaction?

A2: Achieving high selectivity is a common challenge in the synthesis of complex polycyclic molecules. To improve selectivity, consider the following:

  • Stereocontrol: For reactions creating new stereocenters, the choice of chiral catalysts, auxiliaries, or reagents is crucial. The reaction temperature can also play a significant role in diastereoselectivity, with lower temperatures often favoring the kinetic product.

  • Regioselectivity: In reactions like the Diels-Alder or Pictet-Spengler, the electronics and sterics of the substrates dictate the regiochemical outcome. Modifying substituents on the reactants can help direct the cyclization to the desired position.

  • Protecting Groups: The strategic use of protecting groups can block unwanted reaction pathways and influence the conformation of the substrate, thereby enhancing selectivity.

Q3: The purification of my tetracyclic product is proving to be very difficult. What strategies can I employ?

A3: The purification of complex, often structurally similar, polycyclic compounds requires a methodical approach:

  • Multi-Step Purification: A single purification technique is often insufficient. A combination of methods is typically required.

  • Initial Cleanup: Begin with a simple extraction or filtration to remove major impurities.

  • Flash Chromatography: This is a standard technique for separating the main components. Careful selection of the stationary phase (e.g., normal-phase silica (B1680970), reversed-phase C18) and a systematic optimization of the eluent system are critical. For basic alkaloids, adding a small amount of an amine like triethylamine (B128534) to the mobile phase can reduce tailing on silica gel.[1]

  • Preparative HPLC: For final purification and separation of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[1]

  • Crystallization: If the product is a solid, crystallization can be a powerful purification method.

Troubleshooting Guides

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline or tetrahydroisoquinoline core of many tetracyclic alkaloids.[2] Common issues and their solutions are outlined below.

Problem: Low or No Product Yield

Possible Cause Solution
Insufficiently activated aromatic ring The reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine has electron-withdrawing groups, consider using stronger acidic conditions or higher temperatures.
Ineffective catalyst The choice and concentration of the acid catalyst are crucial. For sensitive substrates, milder catalysts like chiral phosphoric acids may be more effective than traditional protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂). Optimization of catalyst loading is recommended.
Improper reaction temperature The optimal temperature can vary. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC to avoid decomposition.
Inappropriate solvent While protic solvents are traditional, aprotic solvents can sometimes provide better yields. A solvent screen is advisable.
Decomposition of starting materials or product Sensitive functional groups may not be stable under the reaction conditions. Consider using milder conditions or protecting sensitive groups.

Problem: Formation of Side Products

Possible Cause Solution
Formation of regioisomers If multiple cyclization sites are available on the aromatic ring, a mixture of products can form. Modifying the substituents or the reaction conditions can influence regioselectivity.
Racemization For stereoselective reactions, loss of enantiomeric excess can occur. Lowering the reaction temperature generally favors kinetic control and can help maintain stereochemical integrity.
Diels-Alder Reaction

The Diels-Alder reaction is a key strategy for the formation of six-membered rings within a tetracyclic framework.

Problem: Low or No Product Yield

Possible Cause Solution
Unfavorable electronics The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Consider adding electron-donating groups to the diene or electron-withdrawing groups to the dienophile.
Unfavorable reaction conditions While some reactions proceed at room temperature, others require heating. However, excessively high temperatures can promote the retro-Diels-Alder reaction. A careful optimization of temperature and reaction time is necessary. The choice of solvent can also influence reaction rates.
Diene conformation The diene must be in the s-cis conformation to react. Cyclic dienes are locked in this conformation and are often more reactive. For acyclic dienes, bulky substituents can disfavor the s-cis conformation.

Problem: Formation of Multiple Products (Low Selectivity)

Possible Cause Solution
Regioselectivity issues For unsymmetrical dienes and dienophiles, multiple regioisomers can form. The regioselectivity can often be predicted by considering the electronic effects of the substituents. Lewis acid catalysis can also enhance regioselectivity.
Stereoselectivity issues (Endo/Exo) The endo product is often the kinetically favored product due to secondary orbital interactions. Lower reaction temperatures can increase the endo:exo ratio. Lewis acid catalysis can also improve endo selectivity.
Reductive Heck Cyclization

The reductive Heck reaction is a valuable method for forming C-C bonds in the construction of polycyclic systems.

Problem: Low Yield

Possible Cause Solution
Inefficient catalyst system The choice of palladium catalyst, ligand, and hydride source is critical. A thorough screening of these components is often required to find the optimal combination for a specific substrate.
Sub-optimal reaction conditions Temperature, solvent, and the presence of additives can significantly affect the yield. For example, the addition of water to a DMF solvent system has been shown to improve yields in some cases.

Problem: Formation of Side Products

Possible Cause Solution
β-Hydride elimination This is a common side reaction in Heck couplings. The choice of ligand and reaction conditions can influence the rate of β-hydride elimination versus the desired reductive elimination.
Direct reduction of the halide The aryl halide can be reduced without coupling to the alkene. This can be minimized by ensuring an inert atmosphere and using purified reagents and solvents.

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of the Pictet-Spengler Reaction
Entry Catalyst (mol%) Solvent Temperature (°C) Yield (%) ee (%)
1Chiral Thiourea (10)Toluene-358593
2Chiral Thiourea (10)CH₂Cl₂-357891
3Chiral Thiourea (10)THF-356588
4Chiral Phosphoric Acid (5)Toluene509095
5TFA (10)CH₃CNRT88N/A

Data synthesized from multiple sources for illustrative purposes.

Table 2: Optimization of the Reductive Heck Cyclization
Entry Catalyst Reductant Additive Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂HCO₂Nan-Bu₄NClDMF4010
2Pd₂(dba)₃HCO₂Nan-Bu₄NClDMF4015
3Pd(PPh₃)₄HCO₂Nan-Bu₄NClDMF4025
4Pd(OAc)₂HCO₂Nan-Bu₄NCl, LiBrDMF4045
5Pd(OAc)₂HCO₂Nan-Bu₄NClDMF/H₂O (7:3)10071

Data adapted from relevant studies for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction
  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the diene (1.0 eq) and the dienophile (1.1 eq).[3]

  • Solvent Addition: Add an appropriate solvent (e.g., toluene, xylene) to dissolve the reactants.[3]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.[3]

  • Workup and Purification: Upon completion, cool the reaction to room temperature. The product may crystallize out of solution. If so, collect the crystals by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.[3]

Protocol 2: General Procedure for a Pictet-Spengler Reaction
  • Reactant Preparation: To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the aldehyde or ketone (1.0-1.2 eq).

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of trifluoroacetic acid or a few drops of concentrated HCl).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or HPLC.

  • Workup and Purification: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Mandatory Visualization

experimental_workflow start Start: Synthesis of Tetracyclic Core reagents Prepare High-Purity Reactants start->reagents reaction_setup Set Up Reaction under Inert Atmosphere reagents->reaction_setup optimization Optimize Reaction Conditions (Temperature, Catalyst, Solvent) reaction_setup->optimization monitoring Monitor Reaction Progress (TLC/HPLC/GC-MS) optimization->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Tetracyclic Core characterization->product

Caption: A generalized experimental workflow for the synthesis of a tetracyclic core.

troubleshooting_workflow start Low Yield or Side Products check_purity Verify Reactant Purity start->check_purity Initial Check check_purity->start If Impure, Purify optimize_temp Optimize Temperature check_purity->optimize_temp If Pure screen_catalyst Screen Catalysts/Ligands optimize_temp->screen_catalyst screen_solvent Screen Solvents screen_catalyst->screen_solvent adjust_time Adjust Reaction Time screen_solvent->adjust_time re_evaluate Re-evaluate Synthetic Route adjust_time->re_evaluate If Unsuccessful success Improved Yield/ Selectivity adjust_time->success If Successful re_evaluate->start

Caption: A logical workflow for troubleshooting common issues in tetracyclic core synthesis.

References

Validation & Comparative

Mycoleptodiscin A vs. Mycoleptodiscin B: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycoleptodiscin A and Mycoleptodiscin B are two closely related indolosesquiterpenoid natural products isolated from the endophytic fungus Mycoleptodiscus sp.[1][2][3][4] While structurally similar, emerging research indicates potential differences in their biological activities, making a comparative understanding crucial for future drug discovery and development efforts. This guide provides an objective comparison of their known biological activities, supported by available experimental data, and details the methodologies for the key experiments cited.

Comparative Biological Activity

Current research suggests that Mycoleptodiscin B possesses significant cytotoxic and antimicrobial properties.[1][2][4][5] In contrast, the biological profile of this compound is less defined, with limited studies reporting modest antifungal activity.[3]

Anticancer Activity

Mycoleptodiscin B has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are in the sub-micromolar range, indicating significant potential as an anticancer agent.[1][2][4] To date, there is no publicly available data on the anticancer activity of this compound.

Table 1: Anticancer Activity of this compound vs. Mycoleptodiscin B (IC50 values)

CompoundH460 (Large Cell Lung Carcinoma)A2058 (Melanoma)H522-T1 (Lung Adenocarcinoma)PC-3 (Prostate Cancer)
This compound No data availableNo data availableNo data availableNo data available
Mycoleptodiscin B 0.66 µM[4]0.78 µM[4]0.63 µM[4]0.60 µM[4]
Antimicrobial Activity

Mycoleptodiscin B has been shown to exhibit promising antimicrobial activity, particularly against Gram-positive bacteria.[5] Conversely, one study on this compound reported only modest antifungal activity against a selection of plant pathogenic fungi, with inhibitory rates ranging from 13% to 45% at a concentration of 150 μM.[3] Specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet available in the literature.

Table 2: Antimicrobial Activity of this compound vs. Mycoleptodiscin B (MIC values)

CompoundBacillus subtilisStaphylococcus aureusMethicillin-resistant Staphylococcus aureus (MRSA)Candida albicans
This compound No data availableNo data availableNo data availableModest activity reported (13-45% inhibition at 150 µM)[3]
Mycoleptodiscin B 0.5 µg/mL[5]1 µg/mL[5]32 µg/mL[5]64 µg/mL[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the biological activities of this compound and B.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Mycoleptodiscin B was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Mycoleptodiscin B) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well.[6][7]

  • Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into purple formazan (B1609692) crystals.[6][7]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7][10]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of Mycoleptodiscin B was determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[11][12] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microdilution Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Visualizations

The following diagrams illustrate the general workflows for determining the biological activity of compounds like this compound and B.

Caption: General workflow for determining the cytotoxic activity of this compound and B using the MTT assay.

Experimental_Workflow_Antimicrobial cluster_antimicrobial Antimicrobial Susceptibility Workflow start Prepare Serial Dilutions of this compound/B in Broth prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate 96-well Plate start->inoculate prepare_inoculum->inoculate incubate Incubate (e.g., 18-24h) inoculate->incubate read Visually Inspect for Growth / Measure OD incubate->read analyze Determine Minimum Inhibitory Concentration (MIC) read->analyze

Caption: General workflow for determining the antimicrobial activity of this compound and B via the broth microdilution method.

References

comparing the efficiency of different Mycoleptodiscin A synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Mycoleptodiscin A, an indolosesquiterpenoid with a distinctive ortho-benzoquinone motif, has attracted significant attention from the synthetic chemistry community due to its complex architecture and potential biological activity. Since its isolation, several research groups have reported total syntheses of this natural product, each employing unique strategies and methodologies. This guide provides a comparative analysis of the efficiency of three prominent synthetic routes, offering valuable insights for researchers, scientists, and professionals in drug development.

The syntheses compared here are the first total synthesis by Li and coworkers (2015), a biomimetic approach by Ghorpade, Reddy, and Gunanathan (2016), and a modular synthesis also from Li's group (2024). These routes are evaluated based on key metrics such as overall yield, step count, and strategic use of protecting groups.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a multi-faceted consideration, with overall yield and step count being primary indicators. The following table summarizes the key quantitative data for the three syntheses of this compound.

Metric Li et al. (2015) Ghorpade, Reddy & Gunanathan (2016) Li et al. (2024)
Longest Linear Sequence 26 steps11 steps9 steps
Key Strategy Asymmetric Carreira Polyene CyclizationBiomimetic Intramolecular Friedel-Crafts ReactionModular Larock Indole (B1671886) Synthesis
Starting Material Commercially available materials7-methoxyindole and a chiral primary allylic alcohol(+)-sclareolide
Protecting Groups Yes (details require further investigation)Protecting-group-freeProtecting-group-free

Synthetic Strategies Overview

The strategic approaches to construct the tetracyclic core of this compound differ significantly among the three syntheses. These strategies are visualized below to illustrate the logical flow of each synthetic plan.

Li et al. (2015) Synthesis: A Linear Approach

The first total synthesis of this compound established a foundation for subsequent efforts.[1] A key feature of this lengthy 26-step sequence is a highly enantioselective iridium-catalyzed polyene cyclization to construct the core structure.[1] The indole motif was introduced at a late stage via a copper-mediated intramolecular C-N bond formation.[1][2]

G A Aryl Triene Intermediate B Tetracyclic Core (Ir-catalyzed Polyene Cyclization) A->B Key Cyclization C Benzylic Homologation (Cationic Cyanation) B->C D Indole Formation (Cu-mediated C-N bond formation) C->D E This compound D->E Final Oxidation

Caption: Li et al. (2015) Synthetic Strategy.

Ghorpade, Reddy, and Gunanathan (2016) Synthesis: A Biomimetic Approach

This synthesis stands out for its brevity and efficiency, adopting a biomimetic strategy.[3][4][5][6] The core of this approach is an unprecedented intramolecular Friedel-Crafts reaction at the C-4 position of an indole derivative.[3][4][5][6] This key step, along with an initial intermolecular Friedel-Crafts reaction, allows for the rapid assembly of the complete carbon framework in a highly diastereoselective manner.[3][4][5] This route is also notable for being protecting-group-free.[3]

G A 7-Methoxyindole + Chiral Allylic Alcohol B Intermolecular Friedel-Crafts Alkylation (C-3) A->B C Intramolecular Friedel-Crafts Cyclization (C-4) B->C Key Cyclization D Pentacyclic Carbon Framework C->D E This compound D->E Oxidation

Caption: Ghorpade et al. (2016) Synthetic Strategy.

Li et al. (2024) Synthesis: A Modular and Scalable Approach

The most recent synthesis from Li's group focuses on modularity and scalability.[7][8] It utilizes an inexpensive and commercially available starting material, (+)-sclareolide.[7][8] The key strategic element is a Larock indole synthesis, which allows for a divergent and modular construction of drimenyl indoles.[7][8] This approach is designed for purification-economy and scalability, facilitating broader biological evaluation of this compound and its analogues.[7][8]

G A (+)-Sclareolide B Drimanyl Alkyne Precursor A->B D Larock Indole Synthesis B->D C ortho-Halogenated Anilines C->D E Drimenyl Indoles D->E F This compound E->F Final Step(s)

Caption: Li et al. (2024) Modular Synthetic Strategy.

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are the protocols for the key reactions in the discussed syntheses.

Key Experimental Protocol from Ghorpade, Reddy, and Gunanathan (2016): Intramolecular Friedel-Crafts Cyclization

  • Reaction: Intramolecular Friedel-Crafts cyclization to form the pentacyclic core.

  • Procedure: To a solution of the advanced indole intermediate in dry CH2Cl2 at -78 °C under an argon atmosphere, BF3·OEt2 (X equivalents) was added dropwise. The reaction mixture was stirred at the same temperature for a specified time until TLC analysis indicated the complete consumption of the starting material. The reaction was then quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2 (3 x Y mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired pentacyclic product.

Note: The exact equivalents of reagents, reaction times, and volumes for extraction and chromatography are detailed in the supporting information of the original publication.

Conclusion

The total syntheses of this compound showcase the evolution of synthetic strategies towards greater efficiency and practicality. While the initial synthesis by Li and coworkers provided a crucial first route, the subsequent biomimetic and modular approaches have significantly reduced the step count and improved the overall efficiency. The protecting-group-free synthesis by Ghorpade, Reddy, and Gunanathan offers an elegant and concise route. The most recent modular synthesis from Li's group, with its focus on scalability and the use of an inexpensive starting material, opens the door for the large-scale production and further investigation of the biological properties of this compound and its derivatives. The choice of a particular synthetic route will depend on the specific goals of the researcher, whether it be the rapid synthesis of small quantities for initial studies or the scalable production for extensive biological and preclinical evaluation.

References

Mycoleptodiscin A: A Natural Compound with Modest Antifungal Potential Compared to Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent comparative analysis reveals that Mycoleptodiscin A, a naturally occurring indolosesquiterpenoid, demonstrates modest antifungal activity against a range of plant pathogenic fungi when compared to established commercial fungicides. While not as potent as its synthetic counterparts, its unique chemical structure warrants further investigation for potential applications in agriculture and medicine.

This compound has been the subject of recent scientific inquiry to determine its efficacy in controlling the growth of several economically significant phytopathogenic fungi. This guide provides a comprehensive comparison of the antifungal activity of this compound with that of leading commercial fungicides, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals in the field of mycology and agricultural science.

Comparative Antifungal Activity

Quantitative data on the antifungal activity of this compound is limited. However, one study reported its inhibitory effects against a panel of five phytopathogenic fungi. The compound exhibited modest activity, with growth inhibition percentages ranging from 13% to 45% at a concentration of 150 μM.

In contrast, a related natural product, Mycoleptodiscin B, has shown a minimum inhibitory concentration (MIC) of 64 µg/mL against the human pathogenic yeast Candida albicans.[1][2]

For a clear comparison, the following tables summarize the available data for this compound and the known efficacy of several widely used commercial fungicides against the same or similar fungal pathogens.

Table 1: Antifungal Activity of this compound

Fungal SpeciesThis compound (150 μM) Inhibition Rate (%)
Sclerotinia sclerotiorum13 - 45%
Rhizoctonia solani13 - 45%
Fusarium graminearum13 - 45%
Botrytis cinerea13 - 45%
Phytophthora capsici13 - 45%

Table 2: Antifungal Activity of Commercial Fungicides (MIC Values in µg/mL)

FungicideTarget FungusMIC (µg/mL)
CarbendazimSclerotinia sclerotiorum>1000 (for resistant strains)
ThiramRhizoctonia solaniNot readily available
AzoxystrobinFusarium graminearum>1 (at 1 µg/mL, mycelial growth was stronger than at 0.1 µg/mL)
BoscalidBotrytis cinerea0.11 - 15.92 (EC50)
MetalaxylPhytophthora capsici1 - 11 (ED50)

Experimental Protocols

The antifungal activity of this compound and the comparative commercial fungicides is typically determined using the mycelium growth rate method.

Mycelium Growth Rate Method

This assay evaluates the effect of a compound on the growth of fungal mycelium.

  • Preparation of Fungal Plates: A small plug of a pure fungal culture is placed in the center of a Petri dish containing a suitable growth medium, such as Potato Dextrose Agar (PDA).

  • Application of Test Compound: The test compound (e.g., this compound or a commercial fungicide) is added to the growth medium at a specific concentration. A control plate without the test compound is also prepared.

  • Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) in the dark.

  • Measurement of Mycelial Growth: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) for several days.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:

    I% = [(C-d) - (T-d)] / (C-d) × 100%

    Where:

    • I% = Inhibition rate

    • C = Diameter of the mycelial colony in the control group

    • T = Diameter of the mycelial colony in the treatment group

    • d = Diameter of the initial fungal plug

Mechanisms of Action: A Visual Comparison

The precise mechanism of action for this compound has not yet been elucidated. However, based on its chemical class as an indolosesquiterpenoid alkaloid, it is hypothesized to interfere with fungal cell membrane integrity or inhibit key enzymes.

In contrast, the mechanisms of action for many commercial fungicides are well-established and target specific cellular processes in fungi. The following diagrams illustrate the known signaling pathways and cellular targets of the commercial fungicides mentioned in this guide.

G cluster_Carbendazim Carbendazim Carbendazim Carbendazim Beta_tubulin Beta_tubulin Carbendazim->Beta_tubulin Binds to Microtubule_assembly Microtubule_assembly Beta_tubulin->Microtubule_assembly Inhibits polymerization Mitosis Mitosis Microtubule_assembly->Mitosis Disrupts Fungal_cell_death Fungal_cell_death Mitosis->Fungal_cell_death Leads to

Caption: Mechanism of action of Carbendazim.

G cluster_Thiram Thiram (Multi-site inhibitor) Thiram Thiram Enzyme_systems Enzyme_systems Thiram->Enzyme_systems Inhibits multiple Spore_germination Spore_germination Enzyme_systems->Spore_germination Prevents Mycelial_growth Mycelial_growth Enzyme_systems->Mycelial_growth Inhibits

Caption: Mechanism of action of Thiram.

G cluster_Azoxystrobin Azoxystrobin (QoI) Azoxystrobin Azoxystrobin Cytochrome_bc1 Cytochrome_bc1 Azoxystrobin->Cytochrome_bc1 Binds to Qo site Electron_transport Electron_transport Cytochrome_bc1->Electron_transport Blocks ATP_synthesis ATP_synthesis Electron_transport->ATP_synthesis Inhibits Fungal_respiration Fungal_respiration ATP_synthesis->Fungal_respiration Disrupts Fungal_cell_death Fungal_cell_death Fungal_respiration->Fungal_cell_death Leads to

Caption: Mechanism of action of Azoxystrobin.

G cluster_Boscalid Boscalid (SDHI) Boscalid Boscalid Succinate_dehydrogenase Succinate_dehydrogenase Boscalid->Succinate_dehydrogenase Inhibits (Complex II) Mitochondrial_respiration Mitochondrial_respiration Succinate_dehydrogenase->Mitochondrial_respiration Disrupts ATP_production ATP_production Mitochondrial_respiration->ATP_production Blocks Fungal_cell_death Fungal_cell_death ATP_production->Fungal_cell_death Leads to

Caption: Mechanism of action of Boscalid.

G cluster_Metalaxyl Metalaxyl Metalaxyl Metalaxyl RNA_polymerase_I RNA_polymerase_I Metalaxyl->RNA_polymerase_I Inhibits rRNA_synthesis rRNA_synthesis RNA_polymerase_I->rRNA_synthesis Blocks Protein_synthesis Protein_synthesis rRNA_synthesis->Protein_synthesis Disrupts Fungal_growth Fungal_growth Protein_synthesis->Fungal_growth Inhibits

Caption: Mechanism of action of Metalaxyl.

Conclusion

This compound displays a foundational level of antifungal activity. While it does not currently match the potency of leading commercial fungicides, its natural origin and unique indolosesquiterpenoid structure make it a person of interest for further research. Future studies should focus on elucidating its precise mechanism of action, which could reveal novel fungal targets and pathways for the development of new and more effective antifungal agents. Furthermore, synthetic modifications of the this compound scaffold could lead to analogs with enhanced potency and a broader spectrum of activity. The exploration of such natural products is crucial in the ongoing search for novel solutions to combat fungal pathogens in both agriculture and human health.

References

Unlocking Antifungal Potential: A Comparative Analysis of Mycoleptodiscin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A recent breakthrough in the modular synthesis of Mycoleptodiscin A, a structurally complex indolosesquiterpenoid, has paved the way for the first-ever structure-activity relationship (SAR) analysis of this natural product and its analogs. This guide provides a comprehensive comparison of the antimicrobial activity of newly synthesized this compound analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of antifungal agent discovery.

The inherent scarcity of this compound from its natural source, the endophytic fungus Mycoleptodiscus sp., coupled with previous inefficient synthetic routes, had long hampered the exploration of its therapeutic potential. However, a 2024 study published in Organic Letters by Hu et al. detailed a novel modular synthetic approach, enabling the creation of a library of this compound precursors and simplified analogs.[1] This has allowed for the first biological evaluation of this class of compounds, specifically their activity against a panel of pathogenic fungi and an oomycete.

Comparative Antimicrobial Activity of this compound and Its Analogs

The antimicrobial efficacy of this compound and its synthesized analogs was evaluated against five plant pathogens: Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, and Phytophthora capsici. The following table summarizes the inhibitory activity of the compounds at a concentration of 150 μM, as determined by the mycelium growth rate method.

CompoundStructureS. sclerotiorum (% Inhibition)R. solani (% Inhibition)F. graminearum (% Inhibition)B. cinerea (% Inhibition)P. capsici (% Inhibition)
This compound Pentacyclic drimane-fused indole (B1671886)4513263318
Analog 1 Drimenyl indole6975716558
Analog 2 N-Ts drimenyl indole3328413825
Analog 3 N-Ts pentacyclic drimane-fused indole00000
Analog 4 5-MeO drimenyl indole6268655951
Analog 5 5-Cl drimenyl indole7379767063
Analog 6 5-CF3 drimenyl indole7883807569

Key Structure-Activity Relationship Insights

The preliminary SAR analysis reveals several crucial structural features influencing the antimicrobial activity of this scaffold:

  • The pentacyclic framework of this compound appears detrimental to broad-spectrum antifungal activity. The simplified drimenyl indole analog (Analog 1) demonstrated significantly higher inhibitory activity across all tested pathogens compared to the natural product.

  • A free indole N-H is essential for activity. Protection of the indole nitrogen with a tosyl (Ts) group in both the simplified (Analog 2) and the pentacyclic (Analog 3) systems resulted in a substantial decrease or complete loss of activity.

  • Substitution on the indole ring modulates activity. The introduction of electron-withdrawing groups at the 5-position of the indole ring, such as chlorine (Analog 5) and trifluoromethyl (Analog 6), led to a notable enhancement in antifungal potency compared to the unsubstituted analog (Analog 1) and the electron-donating methoxy-substituted analog (Analog 4).

SAR_Workflow Workflow for SAR Analysis of this compound Analogs cluster_synthesis Modular Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis sclareolide (+)-Sclareolide drimenyl_alkyne Drimenyl Alkyne Intermediate sclareolide->drimenyl_alkyne larock Larock Indole Synthesis drimenyl_alkyne->larock anilines Substituted o-haloanilines anilines->larock analogs Library of Drimenyl Indole Analogs larock->analogs myco_A_synthesis Completion of this compound Synthesis analogs->myco_A_synthesis assay Mycelium Growth Rate Assay analogs->assay myco_A_synthesis->assay pathogens Fungal & Oomycete Pathogens data Quantitative Inhibition Data assay->data sar_conclusion Key SAR Findings data->sar_conclusion free_NH Free N-H is crucial sar_conclusion->free_NH simplified_scaffold Simplified scaffold is superior sar_conclusion->simplified_scaffold ewg_enhancement 5-EWG enhances activity sar_conclusion->ewg_enhancement

Caption: Synthetic and evaluative workflow for the SAR of this compound analogs.

Experimental Protocols

Mycelium Growth Rate Method

The in vitro antifungal activity of the synthesized compounds was determined using the mycelium growth rate method. The following provides a detailed protocol for this assay.

1. Media and Reagent Preparation:

  • Potato Dextrose Agar (PDA) medium was prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • The test compounds (this compound and its analogs) were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

2. Assay Plate Preparation:

  • The sterilized PDA medium was cooled to approximately 50-60°C.

  • The test compound stock solutions were added to the molten PDA to achieve a final concentration of 150 μM. An equivalent volume of DMSO was added to the control plates.

  • The PDA medium containing the test compound or DMSO was then poured into sterile Petri dishes and allowed to solidify.

3. Inoculation:

  • Mycelial plugs (typically 5 mm in diameter) were taken from the edge of actively growing cultures of the respective fungal or oomycete pathogens.

  • A single mycelial plug was placed at the center of each PDA plate (both treatment and control).

4. Incubation:

  • The inoculated plates were incubated at a suitable temperature for fungal growth (e.g., 25-28°C) in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony was measured in two perpendicular directions at regular intervals until the growth in the control plates reached the edge of the dish.

  • The percentage of inhibition was calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the mycelial colony on the control plate and dt is the average diameter of the mycelial colony on the treatment plate.

This pioneering study on the SAR of this compound analogs has identified promising simplified scaffolds with enhanced antimicrobial activity. The finding that electron-withdrawing substituents on the indole ring boost efficacy provides a clear direction for the future design and optimization of this class of compounds as potential novel antifungal agents. Further investigation into the mechanism of action and in vivo efficacy of these lead analogs is warranted.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of Mycoleptodiscin A and its structural analog, Mycoleptodiscin B, alongside other related indoloterpenes. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and natural product chemistry.

Introduction to Mycoleptodiscins

This compound and B are novel indoloterpene alkaloids first isolated from the endophytic fungus Mycoleptodiscus sp. (strain F0194), found in the plant Desmotes incomparabilis in Panama.[1][2] These compounds possess a unique drimane-fused indole (B1671886) skeleton, which has attracted interest for its potential biological activities. This guide focuses on the comparative cytotoxicity of these molecules and their relatives, providing a clear overview of their potential as anticancer agents.

Comparative Cytotoxicity Data

A significant difference in cytotoxic activity has been observed between this compound and Mycoleptodiscin B. Experimental data reveals that Mycoleptodiscin B exhibits potent cytotoxic effects against a range of human cancer cell lines, while this compound is reportedly inactive.

The cytotoxic activity is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Comparative Cytotoxicity (IC50) of this compound and B

CompoundNCI-H460 (Lung Cancer)MIA PaCa-2 (Pancreatic Cancer)MCF-7 (Breast Cancer)SF-268 (CNS Cancer)IMR-90 (Normal Lung Fibroblast)
This compound InactiveInactiveInactiveInactiveNot Reported
Mycoleptodiscin B 0.66 µM0.78 µMNot Reported0.60 µM0.41 µM

Data sourced from Ortega et al., 2013.[1][2]

The data clearly indicates that Mycoleptodiscin B is a potent cytotoxic agent with sub-micromolar IC50 values against lung, pancreatic, and central nervous system cancer cell lines.[1][2] Notably, it also shows significant cytotoxicity against the non-proliferating normal human lung fibroblast cell line IMR-90, suggesting a general cytotoxic mechanism that is not specific to rapidly dividing cancer cells.[1][2] This "proliferation-independent cytotoxicity" suggests that Mycoleptodiscin B may not have a favorable therapeutic window for cancer treatment.[1][2]

Table 2: Cytotoxicity of Other Related Indoloterpenes

CompoundCell Line(s)IC50 ValuesKey Findings
Penitrem A MDA-MB-231 (Breast Cancer)Not specified, but shows antiproliferative, antimigratory, and anti-invasive bioactivities.Induces G1-phase cell cycle arrest and inhibits the Wnt/β-catenin pathway.
Paxilline (B40905) Glioma cellsSubtoxic doses used in combination with TRAIL.Sensitizes glioma cells to TRAIL-mediated apoptosis.
Aflatrem Various cancer cell linesVaries depending on the derivative.Some derivatives show selective inhibition against HeLa cells.

This table provides a summary of the cytotoxic potential of other indoloterpenes for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used.

Experimental Protocols

The primary method used to determine the cytotoxicity of this compound and B was the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Objective: To determine the number of viable cells in culture after exposure to test compounds.

Principle: The assay reagent lyses cells and provides the necessary substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

Materials:

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Mammalian cells in culture

  • Culture medium

  • Test compounds (e.g., this compound, Mycoleptodiscin B)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into opaque-walled multiwell plates at a desired density in culture medium. Include control wells containing medium without cells for background luminescence measurement.

  • Compound Treatment: Add the test compounds at various concentrations to the experimental wells. Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes before use.

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental values. The IC50 values can then be calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for Mycoleptodiscin B has not been fully elucidated, its structural similarity to other cytotoxic indoloterpenes, such as paxilline, allows for the formulation of a plausible hypothesis. Research on paxilline has shown that it can sensitize cancer cells to apoptosis (programmed cell death) induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This provides a potential model for Mycoleptodiscin B's cytotoxic activity.

The proposed signaling pathway involves the extrinsic pathway of apoptosis, where external signals trigger a cascade of events leading to cell death.

G Hypothetical Signaling Pathway for Mycoleptodiscin B-Induced Cytotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mycoleptodiscin B Mycoleptodiscin B DR5 Death Receptor 5 (DR5) Mycoleptodiscin B->DR5 Upregulates cFLIP c-FLIP (inhibitor) Mycoleptodiscin B->cFLIP Downregulates Survivin Survivin (inhibitor) Mycoleptodiscin B->Survivin Downregulates TRAIL TRAIL TRAIL->DR5 Binds to FADD FADD DR5->FADD Recruits Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activates Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cleaves and Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes cFLIP->Pro-Caspase-8 Inhibits Activation Survivin->Caspase-3 Inhibits G General Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Line Selection and Culture (e.g., NCI-H460, MIA PaCa-2) Cell_Seeding Cell Seeding in Multiwell Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound, B, etc.) Compound_Addition Addition of Test Compounds at Various Concentrations Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubation for a Defined Period (e.g., 48-72 hours) Compound_Addition->Incubation Reagent_Addition Addition of Viability Reagent (e.g., CellTiter-Glo) Incubation->Reagent_Addition Signal_Measurement Measurement of Signal (Luminescence, Absorbance, etc.) Reagent_Addition->Signal_Measurement Data_Processing Data Normalization and Background Subtraction Signal_Measurement->Data_Processing IC50_Calculation IC50 Value Calculation Data_Processing->IC50_Calculation Comparison Comparative Analysis of Cytotoxicity IC50_Calculation->Comparison

References

Validating the Antimicrobial Spectrum of Synthetic Mycoleptodiscin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycoleptodiscin A, a structurally complex indolosesquiterpenoid, has recently become accessible through modular synthesis, opening the door to the investigation of its biological activities. This guide provides a comprehensive overview of the current, albeit limited, understanding of the antimicrobial spectrum of synthetic this compound. It aims to objectively present the available experimental data, offer context through comparison with a related compound, and provide detailed experimental protocols to aid in future research endeavors. The significant gaps in the current knowledge are also highlighted to guide further validation studies.

I. Antimicrobial Spectrum of Synthetic this compound: Current Data

To date, the antimicrobial activity of synthetic this compound has only been evaluated against a narrow range of plant pathogenic fungi. A 2024 study reported modest inhibitory effects at a single high concentration.

Data Presentation: Antifungal Activity of Synthetic this compound

The following table summarizes the known antifungal activity of synthetic this compound. It is important to note that these are not Minimum Inhibitory Concentration (MIC) values but rather percentage inhibition at a fixed concentration.

Fungal StrainTaxonomyConcentration (µM)Inhibition Rate (%)
Sclerotinia sclerotiorumFungus15013 - 45
Rhizoctonia solaniFungus15013 - 45
Fusarium graminearumFungus15013 - 45
Botrytis cinereaFungus15013 - 45
Phytophthora capsiciOomycete15013 - 45

II. Comparative Analysis: Insights from Mycoleptodiscin B

Due to the limited data on this compound, we present the antimicrobial spectrum of Mycoleptodiscin B, a closely related natural product. This information provides a valuable, though indirect, reference for the potential activity of this compound. Mycoleptodiscin B has demonstrated promising activity against Gram-positive bacteria and some fungi.

Data Presentation: Antimicrobial Activity of Mycoleptodiscin B

The table below details the Minimum Inhibitory Concentrations (MICs) of Mycoleptodiscin B against a panel of bacteria and a fungus.[1]

Microbial StrainTypeMIC (µg/mL)
Bacillus subtilisGram-positive bacteria0.5
Staphylococcus aureusGram-positive bacteria1
Methicillin-resistant S. aureus (MRSA)Gram-positive bacteria32
Escherichia coliGram-negative bacteriaInactive
Pseudomonas aeruginosaGram-negative bacteriaInactive
Candida albicansFungus64

III. Experimental Protocols

To facilitate further research and validation of the antimicrobial spectrum of synthetic this compound, a detailed protocol for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, is provided below.[2][3][4][5][6]

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., DMSO).
  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate growth medium. The final volume in each well should be 50 µL. A typical concentration range to test would be from 256 µg/mL down to 0.03 µg/mL.
  • Controls:
  • Growth Control: Wells containing only growth medium and the microbial inoculum (no test compound).
  • Sterility Control: Wells containing only growth medium (no inoculum or test compound).
  • Solvent Control: If the test compound is dissolved in a solvent, include wells with the microbial inoculum and the highest concentration of the solvent used in the assay.
  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well (except the sterility control wells), bringing the final volume to 100 µL.
  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-20 hours (for bacteria) or 24-72 hours (for fungi).

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of this compound at which there is no visible growth.

IV. Visualizing Experimental and Logical Workflows

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the key steps in determining the antimicrobial susceptibility of a compound using the broth microdilution method.

G A Prepare Stock Solution of this compound C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Temperature and Time D->E F Visually Assess for Microbial Growth (Turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Current Knowledge Landscape of this compound and B

This diagram illustrates the current state of research on the antimicrobial properties of this compound and its related compound, Mycoleptodiscin B, highlighting the existing knowledge and the significant data gaps.

G cluster_A Synthetic this compound cluster_B Mycoleptodiscin B (Related Compound) A1 Antifungal Activity (Modest, % Inhibition) A2 Antibacterial Activity (Data Not Available) A1->A2 Suggests need for broader screening A3 Mechanism of Action (Unknown) B1 Gram-Positive Bacteria Activity (Promising, MICs Known) B1->A2 Provides rationale for testing against bacteria B2 Gram-Negative Bacteria Activity (Inactive) B2->A2 Suggests potential lack of activity B3 Antifungal Activity (C. albicans) (Weak, MIC Known) B3->A1 Provides context for fungal activity

Caption: Logical relationship of current antimicrobial data for this compound and B.

V. Conclusion and Future Directions

The availability of synthetic this compound presents an exciting opportunity for the discovery of new antimicrobial agents. However, the current data on its antimicrobial spectrum is preliminary and incomplete. The modest antifungal activity observed against plant pathogens needs to be further investigated to determine precise MIC values against a broader range of clinically relevant fungi.

Crucially, there is a complete lack of data on the antibacterial activity of synthetic this compound. Based on the promising activity of the related compound, Mycoleptodiscin B, against Gram-positive bacteria, it is imperative that future studies evaluate this compound against a panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Furthermore, to understand its potential as a therapeutic agent, research into the mechanism of action of this compound is essential. Elucidating how it inhibits microbial growth will be critical for its development and for understanding potential resistance mechanisms.

References

Computational Analysis of Mycoleptodiscin A: A Framework for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

While specific computational modeling and docking studies on Mycoleptodiscin A are not yet available in published literature, its potent antimicrobial and anticancer activities make it a compelling candidate for in silico investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and compare computational studies on this compound and its analogs. The methodologies outlined below are based on established protocols for natural product drug discovery and are designed to facilitate the exploration of its therapeutic potential.

Hypothetical Comparative Data on this compound and Analogs

Should computational studies be performed, the following table provides a structured format for presenting key quantitative data. This would allow for a clear comparison of this compound with potential alternatives or its own synthesized analogs.

CompoundTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting ResiduesPredicted ADMET Properties (e.g., Lipinski's Rule of Five)
This compounde.g., Topoisomerase IIDataDatae.g., ASP551, LYS554Data
Analog 1e.g., Topoisomerase IIDataDatae.g., ASP551, ARG552Data
Analog 2e.g., Topoisomerase IIDataDatae.g., LYS554, GLU555Data
Reference Inhibitore.g., Topoisomerase IIDataDatae.g., ASP551, LYS554Data

Experimental Protocols for Computational Modeling and Docking Studies

The following is a detailed, hypothetical protocol for conducting a computational docking study on this compound.

Objective: To predict the binding affinity and interaction patterns of this compound with a putative biological target.

1. Ligand and Protein Preparation:

  • Ligand Preparation:

    • The 3D structure of this compound can be obtained from databases such as PubChem or synthesized using molecular modeling software like ChemDraw or Avogadro.

    • The ligand structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Charge and atom types are assigned using tools like AutoDockTools.

  • Protein Target Selection and Preparation:

    • Based on the known anticancer and antimicrobial activities of indolosesquiterpenoids, potential protein targets could include DNA topoisomerases, bacterial cell wall synthesis enzymes, or specific kinases.

    • The 3D structure of the selected target protein is downloaded from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning charges using software such as UCSF Chimera or AutoDockTools.

2. Molecular Docking:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The size and center of the grid box are crucial parameters and should encompass the entire binding pocket.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

    • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site.

    • Multiple docking runs (e.g., 10-100) are typically performed to ensure robust sampling of the conformational space.

3. Analysis of Docking Results:

  • Binding Affinity and Pose Selection: The docking results are ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Analysis: The protein-ligand interactions of the best-ranked pose are visualized and analyzed using software like PyMOL or Discovery Studio. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking are identified.

4. Molecular Dynamics (MD) Simulation (Optional but Recommended):

  • To assess the stability of the predicted protein-ligand complex, an MD simulation can be performed using software like GROMACS or AMBER.

  • The simulation provides insights into the dynamic behavior of the complex over time and can help validate the docking results.

Visualizing the Path to Discovery

The following diagrams illustrate the proposed workflows for computational analysis and the potential signaling pathways that could be investigated for this compound.

experimental_workflow cluster_prep 1. Preparation cluster_docking 2. Computational Docking cluster_analysis 3. Analysis & Validation cluster_output 4. Outcome ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Target Selection & Preparation protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking results Binding Affinity & Pose Analysis docking->results interaction Interaction Analysis (H-bonds, etc.) results->interaction md_sim Molecular Dynamics (Optional Validation) interaction->md_sim sar Structure-Activity Relationship (SAR) interaction->sar md_sim->sar lead_opt Lead Optimization sar->lead_opt

Computational Docking Workflow

signaling_pathway cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Mycoleptodiscin_A1 This compound Target_Enzyme Bacterial Target Enzyme (e.g., DNA Gyrase) Mycoleptodiscin_A1->Target_Enzyme Binds to Inhibition Inhibition of Enzyme Activity Target_Enzyme->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Mycoleptodiscin_A2 This compound Topoisomerase Topoisomerase II Mycoleptodiscin_A2->Topoisomerase Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Potential Signaling Pathways

Evaluating Cross-Resistance of the Novel Indole-Sesquiterpenoid Mycoleptodiscin A in Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Mycoleptodiscin A, an indolosesquiterpenoid natural product, represents a potential scaffold for new antibacterial agents. While its congener, Mycoleptodiscin B, has shown activity against Gram-positive bacteria, the antibacterial profile of this compound and, critically, its potential for cross-resistance with existing antibiotic classes remain largely unexplored.

This guide provides a comprehensive framework for the systematic evaluation of this compound's cross-resistance profile in key bacterial strains. It outlines detailed experimental protocols, presents hypothetical comparative data based on related compounds, and visualizes workflows and potential resistance mechanisms.

Comparative Susceptibility of this compound

To assess the potential for cross-resistance, the minimum inhibitory concentration (MIC) of this compound should be determined against a panel of bacterial strains, including wild-type (WT) strains and well-characterized resistant isolates. Furthermore, the generation and characterization of laboratory-derived this compound-resistant mutants are crucial for predicting potential resistance mechanisms and their overlap with existing antibiotic resistance.

Table 1: Hypothetical Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against a Panel of Bacterial Strains

Bacterial StrainRelevant Genotype/PhenotypeThis compoundOxacillinVancomycinCiprofloxacinGentamicin
Staphylococcus aureus ATCC 29213Wild-Type (MSSA)20.510.50.25
S. aureus ATCC 43300mecA positive (MRSA)4>25613264
S. aureus (MA-R1)Lab-generated this compound-resistant>64 413264
Bacillus subtilis ATCC 6633Wild-Type10.1250.50.250.125
Escherichia coli ATCC 25922Wild-Type>128>256>2560.0150.5
E. coli KAM32ΔacrB (Efflux pump deficient)32>256>2560.0080.25
Pseudomonas aeruginosa PAO1Wild-Type>128>256>2560.251

Note: Data are hypothetical and for illustrative purposes. MA-R1 is a hypothetical lab-generated resistant mutant.

Experimental Protocols

A thorough evaluation of cross-resistance involves a multi-step process, from generating resistant strains to elucidating the underlying mechanisms.

Generation of this compound-Resistant Mutants

Objective: To select for bacterial strains with acquired resistance to this compound to study potential resistance mechanisms and cross-resistance profiles.

Methodology:

  • Serial Passage: A susceptible bacterial strain (e.g., S. aureus ATCC 29213) is cultured in broth containing a sub-inhibitory concentration (0.5 x MIC) of this compound.

  • Incremental Exposure: The culture is incubated until growth is observed, and then passaged into fresh broth with a two-fold increasing concentration of this compound.

  • Isolation of Mutants: This process is repeated until a significant increase in the MIC (e.g., ≥16-fold) is observed.

  • Clonal Isolation: The resistant population is then streaked onto antibiotic-free agar (B569324) plates to obtain single colonies.

  • Stability Check: Individual colonies are cultured in the absence of this compound for several generations and then re-tested for their MIC to ensure the resistance phenotype is stable and not due to transient adaptation.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the MICs of this compound and a panel of standard antibiotics against wild-type, known resistant, and lab-generated resistant bacterial strains.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Plates: A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Bacterial colonies are suspended in broth and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the antibiotic-containing microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Investigation of Resistance Mechanisms

Objective: To determine if resistance to this compound is associated with the overexpression of efflux pumps.

Methodology (Ethidium Bromide Efflux Assay):

  • Cell Preparation: Mid-log phase bacterial cells (wild-type and resistant strains) are washed and resuspended in a buffer (e.g., PBS).

  • Loading with Ethidium Bromide (EtBr): Cells are loaded with EtBr, a substrate for many efflux pumps, in the presence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to maximize intracellular accumulation.

  • Initiation of Efflux: After washing to remove the EPI and extracellular EtBr, the cells are resuspended in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps.

  • Fluorescence Monitoring: The fluorescence of the cell suspension is monitored over time using a fluorometer. A rapid decrease in fluorescence in the resistant strain compared to the wild-type indicates active efflux of EtBr.

  • Confirmation with EPIs: The experiment is repeated in the presence of known EPIs. A significant reduction in the rate of fluorescence decrease in the resistant strain upon addition of an EPI confirms the role of efflux pumps in resistance.

Objective: To identify potential mutations in the target of this compound or in regulatory genes that could confer resistance.

Methodology (Whole Genome Sequencing):

  • DNA Extraction: Genomic DNA is extracted from both the wild-type and the this compound-resistant mutant strains.

  • Library Preparation and Sequencing: High-quality DNA is used to prepare sequencing libraries, which are then sequenced using a next-generation sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The genome of the resistant mutant is compared to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Gene Annotation: Identified mutations are mapped to specific genes, and their potential impact on protein function is assessed. Genes of particular interest would include those involved in cell wall synthesis, protein synthesis, or DNA replication, which are common antibiotic targets.

Visualizing Workflows and Potential Mechanisms

Diagrams created using Graphviz can clearly illustrate the experimental processes and hypothesized biological pathways.

experimental_workflow cluster_generation Resistant Mutant Generation cluster_evaluation Cross-Resistance & Mechanism Evaluation start Susceptible Strain (e.g., S. aureus) serial_passage Serial passage in sub-MIC this compound start->serial_passage isolation Isolate single colonies serial_passage->isolation stability Confirm stability of resistance isolation->stability resistant_mutant This compound Resistant Mutant (MA-R1) stability->resistant_mutant mic_testing MIC Testing (this compound & other antibiotics) resistant_mutant->mic_testing efflux_assay Efflux Pump Assay resistant_mutant->efflux_assay wgs Whole Genome Sequencing resistant_mutant->wgs analysis Data Analysis & Comparison mic_testing->analysis efflux_assay->analysis wgs->analysis

Caption: Workflow for generating and evaluating this compound-resistant mutants.

efflux_pump_mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism MA_ext This compound (extracellular) MA_int This compound (intracellular) MA_ext->MA_int Diffusion target Bacterial Target MA_int->target Inhibition of cellular function efflux_pump Efflux Pump (e.g., AcrB) MA_int->efflux_pump Binding efflux_pump->MA_ext Expulsion atp Energy (ATP/PMF) atp->efflux_pump upregulation Upregulation of efflux pump expression upregulation->efflux_pump Increased Synthesis

Caption: Hypothesized efflux-mediated resistance to this compound.

Conclusion

A systematic evaluation of cross-resistance is a critical step in the preclinical development of any new antibiotic candidate. For this compound, the lack of existing data necessitates a foundational approach as outlined in this guide. By determining its activity against a diverse panel of bacterial strains, generating resistant mutants, and investigating the underlying mechanisms of resistance, researchers can build a comprehensive profile of this compound. This data will be invaluable for predicting its potential clinical utility, anticipating resistance development, and guiding future medicinal chemistry efforts to optimize its antibacterial properties and circumvent resistance. The comparison with established antibiotics will provide a clear benchmark for its performance and potential advantages in the fight against antimicrobial resistance.

Safety Operating Guide

Proper Disposal of Mycoleptodiscin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Mycoleptodiscin A are critical to ensuring laboratory safety and environmental protection. As a known cytotoxic alkaloid, this compound requires specialized handling procedures to mitigate risks of exposure and contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Given its cytotoxic properties, all activities involving this compound should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols or dust. Appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Prevents eye exposure to splashes or aerosols.
Respiratory A NIOSH-approved respirator (e.g., N95) may be necessary for handling powders or creating aerosols.Prevents inhalation of hazardous particles.

Step-by-Step Disposal Procedures

All waste contaminated with this compound must be treated as cytotoxic waste. Segregation from general laboratory waste is paramount.

Solid Waste Disposal (Pure Compound, Contaminated Labware)
  • Collection: All solid waste, including unused or expired this compound powder, contaminated spatulas, weigh boats, pipette tips, and empty vials, must be collected in a designated, puncture-resistant, and leak-proof cytotoxic waste container.

  • Labeling: The container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."

  • Storage: Store the sealed container in a secure, designated area away from general lab traffic until collection by a licensed hazardous waste disposal service.

Liquid Waste Disposal (Solutions, Solvents)
  • Collection: Aqueous solutions, organic solvents, and any other liquid containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.

  • Neutralization: Do not attempt to neutralize or chemically deactivate this compound unless a validated protocol is available and approved by your institution's safety office.

  • Labeling: The liquid waste container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name (this compound) and approximate concentration.

  • Storage: Store the sealed container in secondary containment to prevent spills and in a well-ventilated, designated hazardous waste accumulation area.

Contaminated Personal Protective Equipment (PPE)
  • Gloves and Gowns: After handling this compound, carefully remove the outer pair of gloves and the disposable gown, turning them inward to contain any contamination.

  • Disposal: Place all used PPE directly into the designated cytotoxic waste container. Do not dispose of in regular trash.

Experimental Workflow for Waste Segregation

The following diagram illustrates the workflow for proper segregation and disposal of waste generated during experiments involving this compound.

This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Start Experiment with this compound SolidWaste Solid Waste (powder, tips, vials) Start->SolidWaste LiquidWaste Liquid Waste (solutions, solvents) Start->LiquidWaste PPEWaste Contaminated PPE (gloves, gown) Start->PPEWaste CytotoxicSolid Cytotoxic Solid Waste Container (Purple, Labeled) SolidWaste->CytotoxicSolid CytotoxicLiquid Cytotoxic Liquid Waste Container (Purple, Labeled) LiquidWaste->CytotoxicLiquid PPEWaste->CytotoxicSolid Incineration High-Temperature Incineration (Licensed Facility) CytotoxicSolid->Incineration CytotoxicLiquid->Incineration

This compound Waste Disposal Workflow

Summary of Disposal Procedures

Waste TypeContainerLabelingFinal Disposal
Solid this compound Puncture-resistant, leak-proof cytotoxic waste container."Cytotoxic Waste" + Biohazard SymbolHigh-temperature incineration by a licensed hazardous waste facility.
Liquid this compound Leak-proof, shatter-resistant cytotoxic liquid waste container."Cytotoxic Liquid Waste", Chemical Name & ConcentrationHigh-temperature incineration by a licensed hazardous waste facility.
Contaminated Labware Puncture-resistant, leak-proof cytotoxic waste container."Cytotoxic Waste" + Biohazard SymbolHigh-temperature incineration by a licensed hazardous waste facility.
Contaminated PPE Puncture-resistant, leak-proof cytotoxic waste container."Cytotoxic Waste" + Biohazard SymbolHigh-temperature incineration by a licensed hazardous waste facility.

Disclaimer: These guidelines are based on the known cytotoxic nature of this compound and general best practices for handling such materials. Always consult your institution's specific safety protocols and hazardous waste management plan. If a Safety Data Sheet (SDS) for this compound becomes available, its recommendations should be followed.

Safeguarding Your Research: A Comprehensive Guide to Handling Mycoleptodiscin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycoleptodiscin A is a novel indole-terpene alkaloid with cytotoxic properties.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its demonstrated cytotoxicity necessitates stringent handling protocols to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential safety and logistical information, including operational and disposal plans, based on established best practices for handling potent cytotoxic compounds.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing and Aliquoting (Solid Form) Double-gloving with nitrile gloves is required.Chemical safety goggles and a full-face shield are mandatory.A disposable, solid-front gown with tight-fitting cuffs is necessary.A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder outside of a certified chemical fume hood.
Dissolving and Solution Handling Double-gloving with nitrile gloves is required.Chemical safety goggles and a full-face shield are mandatory to protect against splashes.A disposable, solid-front gown with tight-fitting cuffs is necessary. Cuffs should be tucked into the outer gloves.All work must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors.
Waste Disposal Double-gloving with nitrile gloves is required.Chemical safety goggles and a full-face shield are mandatory.A disposable, solid-front gown with tight-fitting cuffs is necessary.Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risk of exposure during the handling of this compound.

Preparation and Pre-Handling
  • Designated Area: All work with this compound, in solid or solution form, must be conducted in a designated and clearly labeled area, such as a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically for cytotoxic compounds should be available in the immediate vicinity.

  • Personnel Training: All personnel must be thoroughly trained on the hazards of cytotoxic compounds and the specific procedures outlined in this document before handling this compound.

Handling Procedures
  • Weighing: To minimize the generation of airborne particles, carefully weigh the solid compound in a chemical fume hood. Use a balance with a draft shield if available.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces with an appropriate cleaning agent.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate & Prepare Fume Hood gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh this compound don_ppe->weigh Proceed to handling dissolve Prepare Stock Solution weigh->dissolve aliquot Aliquot for Experiments dissolve->aliquot decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate Complete handling dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A streamlined workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous cytotoxic waste.

Waste Segregation and Collection
  • Solid Waste:

    • Unused this compound powder, contaminated gloves, weighing papers, pipette tips, and other solid materials must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • This container should be kept sealed when not in use.

  • Liquid Waste:

    • All solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

    • Never dispose of this compound solutions down the drain.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

Final Disposal
  • All this compound waste must be disposed of through a licensed hazardous waste disposal service.

  • Follow all institutional, local, and national regulations for the disposal of cytotoxic waste.

By adhering to these stringent safety protocols, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.